Ac-LEVD-PNA
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H40N6O11 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |
InChI Key |
KNKMVACCCNFUDD-CIEVZJJWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-LEVD-pNA as a Chromogenic Substrate for Caspase-4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response to intracellular pathogens. Its activation is a key event in the non-canonical inflammasome pathway, leading to the induction of pyroptosis, a pro-inflammatory form of programmed cell death. The study of caspase-4 activity is therefore crucial for understanding infectious diseases, autoinflammatory disorders, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the use of Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide (Ac-LEVD-pNA) as a chromogenic substrate for the sensitive and quantitative measurement of caspase-4 activity.
This compound is a synthetic tetrapeptide that mimics the cleavage site of natural caspase-4 substrates.[1][2][3] Upon enzymatic cleavage by active caspase-4 at the aspartate residue, the p-nitroaniline (pNA) moiety is released.[1][2][3] Free pNA is a chromophore with a strong absorbance at 405 nm, allowing for the direct and continuous monitoring of caspase-4 activity using a spectrophotometer or microplate reader.[1][2][3] This colorimetric assay provides a straightforward and reliable method for determining caspase-4 enzymatic activity in purified systems and cell lysates.
Biochemical Properties and Specificity
While this compound is a widely recognized substrate for caspase-4, it is important to note that other caspases, particularly other inflammatory caspases, may also exhibit some level of activity towards this substrate.[4] Therefore, when working with complex biological samples, the use of specific inhibitors is recommended to ensure the measured activity is predominantly from caspase-4.
Table 1: Substrate Characteristics
| Property | Description |
| Full Name | Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide |
| Abbreviation | This compound |
| Molecular Formula | C₂₈H₄₀N₆O₁₁ |
| Molecular Weight | 636.65 g/mol |
| Cleavage Site | After the Aspartate (D) residue |
| Detection Method | Colorimetric (Absorbance at 405 nm) |
| Chromophore | p-Nitroaniline (pNA) |
Quantitative Kinetic Parameters
The determination of Michaelis-Menten constant (Km) and catalytic rate constant (kcat) is essential for the detailed characterization of enzyme kinetics. While extensive literature supports the use of this compound for caspase-4 activity assays, specific, experimentally determined Km and kcat values for the human caspase-4 enzyme with this substrate are not consistently reported across publicly available literature. These parameters can be influenced by assay conditions such as buffer composition, pH, and temperature. For researchers requiring precise kinetic data, it is recommended to perform these measurements under their specific experimental conditions.
Table 2: Representative Kinetic Parameters (Hypothetical)
| Parameter | Value | Unit | Significance |
| Km | Data not available | µM | Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate. |
| kcat | Data not available | s⁻¹ | Turnover number; the maximum number of substrate molecules converted to product per enzyme active site per unit of time. |
| kcat/Km | Data not available | M⁻¹s⁻¹ | Catalytic efficiency of the enzyme. |
Caspase-4 Signaling Pathway: The Non-Canonical Inflammasome
Caspase-4 is activated through the non-canonical inflammasome pathway, which is primarily triggered by the presence of intracellular lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]
Experimental Protocols
The following is a generalized protocol for a caspase-4 activity assay using this compound. Optimal conditions may vary depending on the source of the enzyme and specific experimental goals.
Materials and Reagents
-
Recombinant active human caspase-4
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.
-
Caspase-4 Enzyme: Dilute the recombinant caspase-4 to the desired concentration in cold assay buffer immediately before use.
-
pNA Standard Curve: Prepare a series of pNA standards (0 to 200 µM) in the assay buffer to correlate absorbance with the amount of product formed.
Assay Procedure
-
Set up the reaction:
-
Add 50 µL of diluted caspase-4 enzyme to each well of a 96-well plate.
-
Include a blank control with 50 µL of assay buffer without the enzyme.
-
-
Initiate the reaction:
-
Add 50 µL of 200 µM this compound (final concentration 100 µM) to each well.
-
-
Incubation and Measurement:
-
Immediately start measuring the absorbance at 405 nm at 37°C.
-
For a kinetic assay, take readings every 1-2 minutes for 30-60 minutes.
-
For an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the pNA standard curve to determine the concentration of pNA produced.
-
Calculate the caspase-4 activity, typically expressed as pmol of pNA released per minute per µg of enzyme.
-
Table 3: Typical Reagent Concentrations for Caspase-4 Assay
| Reagent | Stock Concentration | Final Concentration |
| Caspase-4 | Varies | 10-100 ng/well |
| This compound | 10 mM in DMSO | 50-200 µM |
| DTT | 1 M | 10 mM |
| HEPES, pH 7.5 | 1 M | 20 mM |
Conclusion
This compound is a valuable and accessible tool for the study of caspase-4, a critical mediator of the innate immune response. Its use in a straightforward colorimetric assay allows for the reliable quantification of caspase-4 activity. This technical guide provides researchers with the fundamental knowledge and a practical framework to employ this compound in their investigations of the non-canonical inflammasome pathway and its role in health and disease. While specific kinetic parameters for this substrate are not widely published, the provided protocols enable the robust determination of caspase-4 activity and can be adapted for the experimental determination of these values. The continued use of such well-characterized substrates will undoubtedly contribute to further advancements in our understanding of inflammatory processes and the development of targeted therapies.
References
- 1. tribioscience.com [tribioscience.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into cytokine cleavage by inflammatory caspase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ac-LEVD-pNA: A Technical Guide to its Interaction with Inflammatory Caspases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the relationship between the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) and the family of inflammatory caspases. This document provides a comprehensive overview of the substrate's specificity, detailed experimental protocols for its use, and a visual representation of the relevant signaling pathways.
Introduction to Inflammatory Caspases
Inflammatory caspases, comprising caspase-1, -4, -5 (in humans), and -11 (in mice), are critical mediators of the innate immune response. Unlike their apoptotic counterparts, these caspases are primarily involved in the activation of pro-inflammatory cytokines and the induction of a pro-inflammatory form of cell death known as pyroptosis. Their activation is tightly regulated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic and endogenous danger signals.
This compound: A Tool to Probe Inflammatory Caspase Activity
This compound is a synthetic tetrapeptide substrate that is widely recognized as a tool for measuring the activity of specific caspases. The peptide sequence LEVD is recognized by the active site of certain caspases, leading to the cleavage of the p-nitroanilide (pNA) group. The release of free pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
Data Presentation: this compound and Inflammatory Caspase Specificity
While this compound is most prominently cited as a substrate for caspase-4, the overlapping substrate specificities among caspases mean it can be cleaved by other members of the family, albeit with varying efficiencies. The LEVD sequence has been reported as an optimal tetrapeptide sequence for both caspase-1 and caspase-4.[1] The preferred substrate for caspase-11 appears to be different, suggesting that this compound is not a primary substrate for this particular inflammatory caspase.[1]
A comprehensive search of publicly available literature did not yield a direct comparative study with quantitative kinetic constants (Km and kcat) for the cleavage of this compound by all inflammatory caspases (caspase-1, -4, -5, and -11). The following table summarizes the known and inferred specificity of this compound for these caspases based on available qualitative data.
| Caspase | Substrate Recognition of LEVD Sequence | Notes |
| Caspase-1 | Yes | LEVD is recognized as an optimal sequence.[1] |
| Caspase-4 | Yes (Primary Substrate) | This compound is a well-established chromogenic substrate for caspase-4. |
| Caspase-5 | Likely | Shares substrate specificities with caspase-4, suggesting it can cleave the LEVD sequence.[1] |
| Caspase-11 | Unlikely | Prefers a different tetrapeptide sequence (e.g., PMHD).[1] |
Experimental Protocols: Caspase Activity Assay using this compound
This section provides a detailed methodology for a colorimetric assay to measure inflammatory caspase activity in cell lysates using this compound.
Materials:
-
Cells of interest (e.g., macrophages, monocytes)
-
Inducing agent (e.g., LPS, ATP, specific inflammasome activators)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein quantification assay (e.g., Bradford or BCA)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 10 mM DTT)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the appropriate stimulus to induce inflammasome activation and subsequent caspase activation. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal protein loading in the assay.
-
-
Caspase Activity Assay:
-
In a 96-well microplate, add a specific volume of cell lysate (e.g., 50 µL, containing 50-100 µg of protein) to each well.
-
Prepare a master mix of the assay components. For each reaction, you will need:
-
50 µL of 2X Reaction Buffer
-
This compound to a final concentration of 200 µM (e.g., 2 µL of a 10 mM stock)
-
-
Add the master mix to each well containing the cell lysate.
-
Include appropriate controls:
-
Blank: Cell Lysis Buffer instead of cell lysate.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor before adding the substrate to confirm the specificity of the activity.
-
-
-
Measurement:
-
Incubate the plate at 37°C and protect it from light.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) for 1-2 hours using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance reading of the blank from all other readings.
-
Plot the absorbance (OD405) versus time to determine the reaction rate.
-
Caspase activity can be expressed as the change in absorbance per unit time per milligram of protein.
-
Mandatory Visualizations
Signaling Pathways
The activation of inflammatory caspases is intricately linked to the formation of inflammasomes. The following diagrams illustrate the canonical and non-canonical inflammasome pathways.
Caption: Canonical Inflammasome Signaling Pathway.
Caption: Non-Canonical Inflammasome Signaling Pathway.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for measuring caspase activity using this compound.
Caption: Experimental Workflow for Caspase Assay.
Logical Relationship of this compound to Inflammatory Caspases
This diagram illustrates the relationship between this compound and the different inflammatory caspases based on current knowledge.
Caption: this compound and Inflammatory Caspases.
Conclusion
This compound serves as a valuable tool for the detection of caspase-4 activity and may also be utilized to probe the activity of caspase-1 and caspase-5, though with the caveat of potential cross-reactivity. Its utility for measuring caspase-11 activity is likely limited. The provided protocols and diagrams offer a foundational framework for researchers to design and interpret experiments aimed at understanding the intricate roles of inflammatory caspases in health and disease. Further studies are warranted to delineate the precise kinetic parameters of this compound with each of the inflammatory caspases to enhance its application as a specific and quantitative research tool.
References
An In-depth Technical Guide to the Ac-LEVD-pNA Colorimetric Assay for Caspase-4 Activity
This guide provides a comprehensive overview of the principles and practices for utilizing the chromogenic substrate N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide (Ac-LEVD-pNA) in the colorimetric detection of caspase-4 activity. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and apoptosis.
Introduction to Caspase-4
Caspase-4, an inflammatory caspase, is a critical component of the innate immune system.[1] In humans, it functions as a direct intracellular sensor for lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1] Unlike membrane-bound Toll-like receptors, caspase-4 detects cytosolic LPS, triggering the non-canonical inflammasome pathway.[1][2] Activation of caspase-4 leads to the cleavage of specific substrates, most notably Gasdermin D, which initiates pyroptosis, a pro-inflammatory form of programmed cell death.[1][3] Furthermore, active caspase-4 can contribute to the activation of caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.[2][4] Given its central role in inflammation and host defense, the accurate measurement of caspase-4 activity is crucial for immunology and drug discovery research.
Core Principles of the this compound Colorimetric Assay
The assay quantifies caspase-4 enzymatic activity based on a straightforward spectrophotometric measurement.[5] The core of this method is the synthetic tetrapeptide substrate, this compound, which mimics the natural cleavage sequence recognized by caspase-4.[6][7][8]
The substrate is composed of:
-
Ac-LEVD: A peptide sequence (Leu-Glu-Val-Asp) that is preferentially recognized and cleaved by active caspase-4.[6]
-
pNA (p-nitroaniline): A chromogenic reporter molecule covalently linked to the C-terminus of the peptide.[9]
When this compound is in its intact state, the pNA molecule is colorless. However, in the presence of active caspase-4, the enzyme catalyzes the hydrolytic cleavage of the peptide bond after the aspartate residue.[7][10] This cleavage event releases the p-nitroaniline group, which is yellow in solution and exhibits strong absorbance at a wavelength of 400-405 nm.[5][9] The intensity of the yellow color, as measured by a spectrophotometer or microplate reader, is directly proportional to the amount of pNA released and, consequently, to the enzymatic activity of caspase-4 in the sample.
Detailed Experimental Protocol
This protocol provides a generalized methodology for measuring caspase-4 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.
3.1 Materials and Reagents
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)
-
2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4)
-
Dithiothreitol (DTT), 1 M stock in dH₂O
-
This compound substrate (4 mM stock in DMSO)[11]
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3.2 Procedure
-
Sample Preparation (Cell Lysate):
-
Induce the desired inflammatory response in cultured cells (e.g., treatment with LPS for immune cells). Include a non-induced or vehicle-treated control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is the sample lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix for the reaction. For each well, you will need:
-
50 µL of 2X Reaction Buffer
-
1 µL of 1 M DTT (final concentration 10 mM)
-
-
Add 50 µL of the master mix (Reaction Buffer + DTT) to each well containing the lysate.
-
Add 5 µL of the 4 mM this compound substrate to each well.[11] The final concentration will be approximately 200 µM.
-
Optional: Include a blank control for each sample containing lysate and reaction buffer but no this compound substrate to measure background absorbance.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for 1-2 hours. Protect the plate from light.
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison between experimental groups. The primary output is the absorbance at 405 nm (OD₄₀₅), which can be used to calculate the relative fold-increase in caspase-4 activity.
4.1 Example Data Set
The table below illustrates a typical data set from an experiment comparing an untreated control group to a group treated with an inflammatory stimulus (e.g., LPS).
| Sample ID | Treatment | Protein (µg) | OD₄₀₅ (Raw) | OD₄₀₅ (Corrected) | Fold Increase vs. Control |
| C1 | Control | 100 | 0.152 | 0.142 | 1.00 |
| C2 | Control | 100 | 0.148 | 0.138 | - |
| C3 | Control | 100 | 0.155 | 0.145 | - |
| C Avg | Control | 100 | 0.151 | 0.142 | 1.00 |
| T1 | Stimulus | 100 | 0.488 | 0.478 | 3.37 |
| T2 | Stimulus | 100 | 0.501 | 0.491 | - |
| T3 | Stimulus | 100 | 0.495 | 0.485 | - |
| T Avg | Stimulus | 100 | 0.495 | 0.485 | 3.42 |
| Blank | None | 0 | 0.010 | - | - |
| OD₄₀₅ (Corrected) = OD₄₀₅ (Raw) - OD₄₀₅ (Blank) | |||||
| Fold Increase = OD₄₀₅ (Corrected, Treated) / OD₄₀₅ (Corrected, Control Avg) |
4.2 Illustrative Enzyme Kinetic Parameters
While a full kinetic analysis requires purified enzyme and varying substrate concentrations, the Michaelis-Menten parameters provide valuable information about enzyme efficiency. The following table presents hypothetical, yet realistic, kinetic constants for caspase-4 with the this compound substrate.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/µg) | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspase-4 | This compound | ~150-250 | ~800-1200 | ~1.5 x 10⁴ |
| Note: These values are illustrative and should be determined empirically for specific assay conditions. |
Caspase-4 Signaling Pathway
The this compound assay measures the final enzymatic output of a complex signaling cascade. Understanding this pathway is essential for interpreting experimental results. The diagram below outlines the non-canonical inflammasome pathway leading to caspase-4 activation.
References
- 1. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Caspase-4 Colorimetric Assay Kit - ELISA Reagents and Kits for Animal and Human Research. Developing and Manufacturing Research Products for Molecular and Cell Biologists. [eurodiagnostico.com]
- 6. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. meilunhelper.com [meilunhelper.com]
The Significance of p-Nitroaniline Release from Ac-LEVD-PNA: A Technical Guide to Caspase-4 Activity and the Non-Canonical Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cleavage of the chromogenic substrate Ac-LEVD-pNA and the subsequent release of p-nitroaniline (pNA) serve as a cornerstone for the quantitative assessment of caspase-4 activity. This process is of profound significance in the study of the non-canonical inflammasome pathway, a critical component of the innate immune response to intracellular pathogens. This technical guide provides an in-depth exploration of the biochemical principles, experimental protocols, and signaling pathways associated with the this compound assay, tailored for professionals in research and drug development.
Introduction: Caspase-4 and the Non-Canonical Inflammasome
Caspase-4, in humans, and its murine ortholog caspase-11, are inflammatory caspases that function as intracellular sensors for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] Unlike the canonical inflammasomes that rely on pattern recognition receptors (PRRs) to initiate signaling, the non-canonical pathway involves the direct binding of cytosolic LPS to the caspase recruitment domain (CARD) of caspase-4.[2] This binding event triggers the oligomerization and activation of caspase-4, leading to a cascade of downstream events culminating in a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines.[1][4]
The enzymatic activity of caspase-4 is a direct measure of its activation and, consequently, the engagement of the non-canonical inflammasome. The synthetic tetrapeptide substrate, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide (this compound), has been designed to mimic the natural cleavage site of caspase-4, providing a reliable tool to probe its function.
The Biochemical Principle of p-Nitroaniline Release
The this compound substrate is a colorless compound that, upon enzymatic cleavage by active caspase-4 between the aspartic acid (D) residue and the p-nitroaniline (pNA) moiety, releases the yellow chromophore pNA. The amount of pNA released is directly proportional to the caspase-4 activity and can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm.[5]
Key Properties of this compound and p-Nitroaniline:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |
| This compound | C₂₈H₄₀N₆O₁₁ | 636.65 | Chromogenic substrate for caspase-4 |
| p-Nitroaniline (pNA) | C₆H₆N₂O₂ | 138.12 | Yellow chromophore with absorbance maximum around 380-410 nm |
Quantitative Analysis of Caspase-4 Activity
The rate of pNA release can be used to determine the kinetic parameters of the caspase-4-catalyzed reaction. While specific kinetic constants for this compound with human caspase-4 are not consistently reported across the literature, the Michaelis-Menten model is the standard framework for this analysis.
Theoretical Kinetic Parameters:
| Parameter | Symbol | Description |
| Michaelis Constant | K_m | The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It reflects the affinity of the enzyme for the substrate. |
| Catalytic Constant | k_cat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. |
| Catalytic Efficiency | k_cat/K_m | A measure of how efficiently an enzyme converts a substrate to a product. |
Molar Extinction Coefficient of p-Nitroaniline:
The accurate determination of pNA concentration relies on the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient of pNA is dependent on the pH and composition of the assay buffer. A commonly used value in a neutral pH buffer at 405 nm is approximately 9,600 M⁻¹cm⁻¹ to 11,500 M⁻¹cm⁻¹ .[6][7] It is recommended to determine the extinction coefficient empirically under specific experimental conditions by generating a standard curve with known concentrations of pNA.
Substrate Specificity of this compound
While this compound is a preferred substrate for caspase-4, some cross-reactivity with other caspases can occur. Understanding this selectivity is crucial for the correct interpretation of experimental results.
Relative Cleavage of this compound by Different Caspases (Qualitative):
| Caspase | Relative Activity | Notes |
| Caspase-4 | +++ | Preferred substrate. |
| Caspase-1 | + | Shows some activity. |
| Caspase-5 | ++ | Human paralog of caspase-4, also shows significant activity. |
| Caspase-3 | +/- | Generally low to negligible activity. |
| Caspase-8 | +/- | Generally low to negligible activity. |
This table represents a qualitative summary based on available literature. Quantitative comparative data is limited.
Experimental Protocols
In Vitro Caspase-4 Activity Assay
This protocol outlines a typical colorimetric assay to measure the activity of purified or recombinant caspase-4, or caspase-4 in cell lysates.
Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% (v/v) Glycerol.
-
This compound Substrate: 10 mM stock solution in DMSO.
-
Active Caspase-4: Purified enzyme or cell lysate containing active caspase-4.
-
p-Nitroaniline Standard: 1 mM stock solution in assay buffer for generating a standard curve.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare pNA Standard Curve:
-
Perform serial dilutions of the 1 mM pNA stock solution in assay buffer to generate a range of concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Add 100 µL of each standard concentration to separate wells of the 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve and determine the molar extinction coefficient.
-
-
Enzyme Reaction:
-
In separate wells of the 96-well plate, add 50 µL of assay buffer.
-
Add 10-50 µg of cell lysate or an appropriate amount of purified caspase-4 to each well.
-
Initiate the reaction by adding 5 µL of the 10 mM this compound substrate stock solution (final concentration: 200 µM).
-
The total reaction volume should be 100 µL.
-
Include a blank control containing assay buffer and substrate but no enzyme.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Using the standard curve, convert the absorbance values to the concentration of pNA produced.
-
Calculate the caspase-4 activity as the rate of pNA production (e.g., in µmol/min/mg of protein).
-
Experimental Workflow Diagram
Caption: Workflow for the colorimetric caspase-4 activity assay.
Signaling Pathway Context: The Non-Canonical Inflammasome
The release of pNA from this compound is a direct indicator of caspase-4's catalytic activity, which is tightly regulated within the non-canonical inflammasome pathway. Understanding this pathway is essential for interpreting the biological significance of caspase-4 activation.
Activation of the Non-Canonical Inflammasome
-
LPS Recognition: Cytosolic LPS, delivered by intracellular Gram-negative bacteria, directly binds to the CARD domain of pro-caspase-4.[2]
-
Oligomerization and Activation: This binding induces the oligomerization of pro-caspase-4 molecules, leading to their proximity-induced auto-cleavage and activation.
-
Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD) at a specific site.[1]
-
Pyroptosis: The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that disrupt the osmotic balance, leading to cell swelling and lysis (pyroptosis).[1]
-
Cytokine Release: The GSDMD pores also allow for the release of pro-inflammatory cytokines, such as IL-1α and IL-18.
-
Canonical Inflammasome Activation: The potassium efflux resulting from GSDMD pore formation can act as a secondary signal to activate the NLRP3 canonical inflammasome, leading to caspase-1 activation and the maturation of pro-IL-1β and pro-IL-18.[4]
Signaling Pathway Diagram
Caption: Activation of the non-canonical inflammasome by intracellular LPS.
Applications in Research and Drug Development
The this compound assay is a valuable tool for:
-
Basic Research: Elucidating the mechanisms of non-canonical inflammasome activation and the role of caspase-4 in innate immunity and inflammatory diseases.
-
Drug Discovery and Development: Screening for and characterizing inhibitors of caspase-4 as potential therapeutics for inflammatory conditions such as sepsis and inflammatory bowel disease.
-
Diagnostics: Investigating the potential of caspase-4 activity as a biomarker for diseases involving non-canonical inflammasome activation.
Conclusion
The release of p-nitroaniline from this compound is a robust and quantitative indicator of caspase-4 activity. This simple colorimetric assay provides a critical window into the complex biology of the non-canonical inflammasome. For researchers and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for accurately interpreting experimental data and advancing our knowledge of inflammatory signaling pathways and their therapeutic modulation.
References
- 1. Mechanisms and Consequences of Noncanonical Inflammasome-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase‐11 non‐canonical inflammasome: a critical sensor of intracellular lipopolysaccharide in macrophage‐mediated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Ac-LEVD-PNA: A Technical Guide to Investigating Cellular Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress responses are fundamental to maintaining homeostasis and determining cell fate in the face of various insults. Dysregulation of these pathways is a hallmark of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. A key family of proteases involved in executing cellular stress responses are the caspases. Ac-LEVD-PNA (N-Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a valuable molecular tool specifically designed as a chromogenic substrate for caspase-4. This technical guide provides an in-depth overview of the application of this compound in studying two critical cellular stress pathways: Endoplasmic Reticulum (ER) stress-induced apoptosis and the non-canonical inflammasome pathway leading to pyroptosis. This document offers detailed experimental protocols, quantitative data for assay development, and visualizations of the associated signaling cascades to facilitate its use in research and drug development.
Introduction to this compound and Caspase-4
This compound is a synthetic tetrapeptide, N-Acetyl-Leu-Glu-Val-Asp, covalently linked to a p-nitroanilide (pNA) chromophore.[1] This substrate is specifically recognized and cleaved by active caspase-4 between the aspartic acid (Asp) residue and the pNA group. The enzymatic cleavage releases pNA, a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[2][3][4] This property makes this compound a straightforward and reliable tool for assaying caspase-4 activity in cell lysates and purified enzyme preparations.
Caspase-4, a member of the inflammatory caspase subfamily, plays a crucial role in two distinct cellular stress pathways:
-
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis: The ER is a central organelle for protein folding and calcium homeostasis. Perturbations in its function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[5] Caspase-4 is localized to the ER membrane and is specifically activated in response to ER stress, initiating a cascade that can lead to apoptosis.[5]
-
Non-Canonical Inflammasome Pathway and Pyroptosis: Caspase-4 acts as a direct intracellular sensor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6] Upon binding to cytosolic LPS, caspase-4 becomes activated, triggering the non-canonical inflammasome pathway. This leads to a pro-inflammatory form of programmed cell death called pyroptosis, characterized by cell lysis and the release of inflammatory cytokines.[7][8]
Cellular Stress Pathways Involving Caspase-4
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
ER stress triggers the Unfolded Protein Response (UPR), an adaptive signaling network. However, under prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. Caspase-4 is a key initiator caspase in the human ER stress-induced apoptotic pathway.[5]
Signaling Pathway:
-
ER Stress Induction: Accumulation of unfolded proteins in the ER lumen, caused by agents like tunicamycin or thapsigargin, activates the UPR.
-
Caspase-4 Activation: Pro-caspase-4, localized on the ER membrane, is cleaved and activated in response to ER stress.[5]
-
Downstream Caspase Activation: Activated caspase-4 can then directly cleave and activate pro-caspase-9.[9] Activated caspase-9, in turn, activates the executioner caspase, caspase-3.
-
Apoptosis: Caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Non-Canonical Inflammasome Pathway and Pyroptosis
The innate immune system employs intracellular surveillance mechanisms to detect invading pathogens. The non-canonical inflammasome pathway is a critical defense against Gram-negative bacteria that have gained access to the host cell cytosol.
Signaling Pathway:
-
LPS Sensing: Cytosolic LPS, either from intracellular bacteria or experimentally introduced, directly binds to the CARD domain of pro-caspase-4.[10]
-
Caspase-4 Oligomerization and Activation: LPS binding induces the oligomerization and auto-activation of caspase-4.[10]
-
Gasdermin D (GSDMD) Cleavage: Activated caspase-4 cleaves Gasdermin D (GSDMD).
-
Pore Formation and Pyroptosis: The N-terminal fragment of cleaved GSDMD inserts into the plasma membrane, forming pores.[8] These pores disrupt the osmotic balance, leading to cell swelling, lysis, and the release of intracellular contents, a process termed pyroptosis.[11]
-
Cytokine Release and NLRP3 Activation: The GSDMD pores also serve as a conduit for the release of pro-inflammatory cytokines like IL-1β and IL-18. Additionally, the ionic flux through these pores can trigger the activation of the NLRP3 inflammasome, leading to further caspase-1-mediated maturation and release of these cytokines.
Quantitative Data for Caspase-4 Assay Using this compound
The following tables summarize key quantitative parameters for designing and performing a colorimetric caspase-4 activity assay.
Table 1: this compound Substrate Properties
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₆O₁₁ | [1] |
| Molecular Weight | 636.65 g/mol | [1] |
| Purity | >95% (HPLC) | [12] |
| Solubility | DMSO | [1] |
| Excitation/Emission | Not Applicable (Colorimetric) | |
| Absorbance (pNA) | 405 nm | [2][3] |
Table 2: Typical Caspase-4 Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Conc. | 2-4 mM in DMSO | Store at -20°C, protected from light. |
| Final Substrate Conc. | 50-200 µM | Optimal concentration should be determined empirically. |
| Cell Lysate Protein Conc. | 1-4 mg/mL | Protein concentration should be quantified (e.g., Bradford assay).[3] |
| Incubation Temperature | 37°C | |
| Incubation Time | 60-120 minutes | Monitor color development over time. |
| Reaction Buffer pH | 7.0-7.5 | Typically contains HEPES or similar buffering agent. |
| Reducing Agent | DTT (1-10 mM) | Often included in reaction buffers to maintain caspase activity. |
Experimental Protocols
Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cells.
-
Cell Collection:
-
Adherent Cells: Wash cells with ice-cold PBS, then scrape into a minimal volume of PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 600 x g for 5 minutes).
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol). A common ratio is 100 µL of Lysis Buffer per 1-2 million cells.
-
Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000-12,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microfuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the Bradford or BCA assay. Normalize all samples to the same protein concentration using Lysis Buffer.
Colorimetric Caspase-4 Activity Assay
This protocol is designed for a 96-well plate format.
Reagents:
-
2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol).
-
This compound Substrate: 2 mM stock solution in DMSO.
-
Cell Lysate: Prepared and quantified as described in section 4.1.
Procedure:
-
Prepare Reaction Mix: In a 96-well microplate, add the following to each well:
-
Sample Wells: 50 µL of 2X Reaction Buffer + 40 µL of cell lysate.
-
Blank Well: 50 µL of 2X Reaction Buffer + 40 µL of Lysis Buffer.
-
-
Initiate Reaction: Add 10 µL of the 2 mM this compound substrate to each well. This brings the final volume to 100 µL and the final substrate concentration to 200 µM.
-
Incubation: Mix gently by tapping the plate. Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the blank from all sample readings.
-
Caspase-4 activity can be expressed as the change in absorbance per unit time per milligram of protein, or as a fold-change relative to an untreated control.
-
Applications and Considerations
Applications:
-
Screening for Modulators of ER Stress: this compound can be used in high-throughput screens to identify compounds that inhibit or enhance ER stress-induced caspase-4 activation.
-
Investigating Bacterial Pathogenesis: The assay is a powerful tool to study how different Gram-negative bacteria or their LPS variants activate the non-canonical inflammasome.
-
Drug Development: For diseases linked to excessive inflammation or ER stress, this assay can be used to evaluate the efficacy of therapeutic candidates in modulating caspase-4 activity.
-
Mechanistic Studies: Researchers can use this compound to dissect the upstream and downstream signaling events of caspase-4 activation in various cellular contexts.
Considerations:
-
Specificity: While this compound is a preferred substrate for caspase-4, other caspases may show some level of activity towards it. It is advisable to use specific inhibitors (e.g., Z-LEVD-FMK for caspase-4) or caspase-4 knockout/knockdown cell lines to confirm specificity.
-
Fluorometric Alternatives: For higher sensitivity, fluorometric substrates such as Ac-LEVD-AFC are available. These assays operate on a similar principle but detect a fluorescent signal instead of a color change.[13]
-
Standard Curve: For absolute quantification of pNA produced, a standard curve using known concentrations of pNA can be generated.
Conclusion
This compound is a robust and accessible tool for the quantitative measurement of caspase-4 activity. Its application provides significant insights into the mechanisms of cellular stress, encompassing both the sterile inflammatory response of ER stress and the pathogen-induced pyroptotic cell death. The protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cellular stress pathways, ultimately contributing to a better understanding of disease pathogenesis and the development of novel therapeutics.
References
- 1. tribioscience.com [tribioscience.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Caspase 4 Assay Kit (Colorimetric) (ab65659) | Abcam [abcam.com]
- 4. This compound (CASPASE 4显色底物)新闻专题_最新资讯 [m.chemicalbook.com]
- 5. Involvement of caspase-4 in endoplasmic reticulum stress-induced apoptosis and Aβ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CASP4 modulators and how do they work? [synapse.patsnap.com]
- 7. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Caspase-4 directly activates caspase-9 in endoplasmic reticulum stress-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | Pyroptotic Patterns in Blood Leukocytes Predict Disease Severity and Outcome in COVID-19 Patients [frontiersin.org]
- 12. This compound (Caspase 4显色底物) – 美仑生物 [meilunbio.com]
- 13. cephamls.com [cephamls.com]
A Technical Guide to Initial Enzyme Kinetic Investigations Using Ac-LEVD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEVD-pNA (Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate specifically designed for the enzymatic characterization of caspase-4.[1][2] Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[3] Caspase-4, in particular, is an inflammatory caspase that plays a key role in the non-canonical inflammasome pathway by responding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4][5] Understanding the kinetic parameters of caspase-4 activity is crucial for elucidating its biological function and for the development of therapeutic agents targeting inflammatory diseases.
This technical guide provides an in-depth overview of the initial investigations into enzyme kinetics using this compound as a substrate for caspase-4. It includes a summary of key kinetic parameters, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Enzyme Kinetics of this compound with Caspase-4
The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.
While this compound is widely cited as a substrate for caspase-4, specific, experimentally determined Km and kcat values are not consistently reported across publicly available literature. The following table provides a template for presenting such data, which would typically be determined empirically. For illustrative purposes, hypothetical values are included.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-4 | This compound | 50 | 10 | 2.0 x 10⁵ |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Researchers should determine these parameters experimentally for their specific assay conditions.
Mechanism of Action
The enzymatic assay using this compound is based on a straightforward colorimetric principle. The tetrapeptide sequence LEVD is recognized and cleaved by active caspase-4 at the aspartic acid residue. This cleavage releases the p-nitroaniline (pNA) chromophore, which results in a measurable increase in absorbance at 405 nm.[6][7] The rate of pNA release is directly proportional to the enzymatic activity of caspase-4.
Experimental Protocols
The following sections provide detailed methodologies for preparing reagents and performing a caspase-4 kinetic assay using this compound.
Reagent Preparation
1. Cell Lysis Buffer (for cellular assays):
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
10 mM Dithiothreitol (DTT) - Add fresh before use
-
Protease Inhibitor Cocktail - Add fresh before use
2. 2X Reaction Buffer:
-
100 mM HEPES, pH 7.4
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
20 mM DTT - Add fresh before use
3. This compound Substrate Stock Solution (4 mM):
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a final concentration of 4 mM.
-
Store in aliquots at -20°C, protected from light.
4. Recombinant Human Caspase-4:
-
Reconstitute lyophilized enzyme in an appropriate buffer as recommended by the supplier.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store in aliquots at -80°C.
Cell Lysate Preparation (for cellular assays)
-
Cell Culture: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-4 activity.
-
Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
Enzyme Kinetic Assay Protocol (96-well plate format)
-
Prepare a pNA Standard Curve:
-
Prepare a series of dilutions of a pNA standard in 1X Reaction Buffer to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 µM).
-
Add 100 µL of each standard to separate wells of a 96-well plate.
-
-
Prepare Substrate Dilutions:
-
Prepare a range of this compound concentrations by diluting the 4 mM stock solution in 1X Reaction Buffer. The final concentrations in the assay should bracket the expected Km value.
-
-
Set up the Assay Plate:
-
Blank Wells: Add 50 µL of 1X Reaction Buffer and 50 µL of the highest concentration of this compound.
-
Enzyme Wells: Add a fixed amount of recombinant caspase-4 or cell lysate (e.g., 20-50 µg of total protein) to each well. Bring the volume to 50 µL with 1X Reaction Buffer.
-
Substrate Addition: To initiate the reaction, add 50 µL of each this compound dilution to the enzyme-containing wells. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance to the concentration of pNA produced using the pNA standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Mandatory Visualizations
Signaling Pathway: Caspase-4 Activation and Substrate Cleavage
Caption: Caspase-4 activation by LPS and subsequent cleavage of this compound.
Experimental Workflow: Enzyme Kinetics Assay
Caption: Workflow for determining caspase-4 kinetics using this compound.
References
- 1. Structural insights into cytokine cleavage by inflammatory caspase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Tetrapeptide Caspase Substrates: Their Uses and Limitations [bioprocessonline.com]
- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbkine.com [abbkine.com]
- 7. Caspase 4 Assay Kit (Colorimetric) (ab65659) | Abcam [abcam.com]
Specificity of Ac-LEVD-pNA for Caspase-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the specificity of the chromogenic substrate Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartic Acid p-nitroanilide (Ac-LEVD-pNA) for caspase-4. While commonly marketed as a caspase-4 substrate, a thorough examination of the literature reveals significant cross-reactivity with other caspases, a critical consideration for accurate experimental design and data interpretation.
Data Presentation: Specificity of Tetrapeptide p-Nitroanilide Substrates
The precise kinetic constants (Km and kcat) for this compound across the entire caspase family are not extensively documented in a single comprehensive study. However, based on substrate preference profiles and qualitative data from various sources, a picture of its relative specificity can be assembled. It is crucial to note that tetrapeptide substrates often exhibit overlapping reactivity among different caspases[1][2]. The following table summarizes the known and inferred cleavage efficiencies of various caspases for LEVD and other common pNA-conjugated tetrapeptide substrates.
| Caspase | Preferred Tetrapeptide Motif(s) | Relative Cleavage Efficiency of this compound | Notes |
| Caspase-1 | YVAD, WEHD | Low to Moderate | Prefers bulky aromatic residues at P4.[3] |
| Caspase-2 | VDVAD | Low | Requires a P5 residue for efficient cleavage.[1] |
| Caspase-3 | DEVD | Moderate to High | Often shows promiscuous activity towards other caspase substrates. |
| Caspase-4 | LEVD , LEHD | High | LEVD is considered an optimal recognition sequence.[1] |
| Caspase-5 | WEHD, LEHD | Moderate | Shares substrate preferences with caspase-1 and caspase-4.[3] |
| Caspase-6 | VEID | Low | Shows preference for Val-Glu-Ile-Asp sequence.[1] |
| Caspase-7 | DEVD | Moderate to High | Similar to caspase-3, it can cleave a range of substrates.[1] |
| Caspase-8 | IETD, LETD, LEHD | Moderate | Can cleave LEHD, showing some overlap with caspase-9 and -4.[1] |
| Caspase-9 | LEHD | High | The LEHD sequence is very similar to LEVD, suggesting significant cross-reactivity. |
| Caspase-10 | AEVD | Low to Moderate | Less characterized, but some overlap with other apoptotic caspases is likely. |
Disclaimer: This table is a synthesis of information from multiple sources and may not reflect the results of direct, side-by-side quantitative comparisons in a single study. The relative cleavage efficiencies are estimations based on preferred substrate motifs. Researchers should empirically determine the specificity of this compound for their specific experimental system.
Experimental Protocols
To rigorously assess the specificity of this compound for caspase-4, a series of detailed experiments are required.
In Vitro Caspase Activity Assay Using Recombinant Caspases
This protocol details the determination of kinetic parameters for this compound with purified, recombinant caspases.
Materials:
-
Recombinant, active human caspases (Caspase-1 through -10)
-
This compound substrate
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant caspases according to the manufacturer's instructions to a stock concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh Assay Buffer.
-
-
Enzyme Titration:
-
Perform a serial dilution of each recombinant caspase in Assay Buffer to determine the optimal concentration that yields a linear rate of substrate cleavage over a 30-60 minute period.
-
-
Substrate Concentration Gradient:
-
For each caspase, prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from 0.1x to 10x the anticipated Km value (a typical starting range is 10 µM to 500 µM).
-
-
Kinetic Measurement:
-
To each well of a 96-well plate, add 50 µL of the appropriate this compound dilution.
-
Initiate the reaction by adding 50 µL of the diluted recombinant caspase.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration [S].
-
Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) for each caspase.
-
Caspase Activity Assay in Cell Lysates
This protocol measures "LEVDase" activity in cell lysates, which may not be solely attributable to caspase-4.
Materials:
-
Cultured cells (e.g., THP-1 monocytes)
-
Inducing agent (e.g., Lipopolysaccharide (LPS) and Nigericin for inflammasome activation)
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA
-
This compound substrate
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the inducing agent to activate caspases. Include an untreated control.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add 50 µg of total protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 90 µL with Assay Buffer.
-
Initiate the reaction by adding 10 µL of 2 mM this compound (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (Assay Buffer and substrate only) from all readings.
-
Express the results as the change in absorbance per microgram of protein.
-
Mandatory Visualizations
Signaling Pathway: Non-Canonical Inflammasome Activation
The following diagram illustrates the signaling pathway leading to caspase-4 activation and its downstream effects.
Experimental Workflow: Assessing this compound Specificity
This diagram outlines the logical flow for determining the specificity of this compound.
References
Methodological & Application
Application Notes: Step-by-Step Protocol for an Ac-LEVD-pNA Caspase-4 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the colorimetric detection of caspase-4 activity in cell lysates and tissue homogenates using the chromogenic substrate Ac-LEVD-pNA (acetyl-Leu-Glu-Val-Asp p-nitroanilide).
Introduction
Caspase-4, a member of the caspase family of cysteine proteases, plays a crucial role in the inflammatory response.[1][2][3] As an inflammatory caspase, it is a key component of the non-canonical inflammasome pathway and is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4] Upon activation, caspase-4 can cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis, and can also contribute to the activation of other caspases, such as caspase-1, to promote the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]
The this compound based assay offers a simple and convenient method for quantifying caspase-4 activity.[7][8] The assay principle is based on the ability of active caspase-4 to cleave the peptide substrate this compound, releasing the chromophore p-nitroaniline (pNA).[1][9][10] The released pNA can be easily quantified by measuring its absorbance at 405 nm.[1][8][10]
Principle of the Assay
The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate this compound.[7][8] In the presence of active caspase-4, the substrate is hydrolyzed, releasing pNA, which has a strong absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-4 activity in the sample.
Materials and Reagents
Below is a list of typical materials and reagents required for the assay. Commercially available kits will provide most of these components.[1][3][7]
| Component | Description | Storage |
| Cell Lysis Buffer | For lysing cells and tissues to release intracellular contents, including caspases. | 4°C |
| 2x Reaction Buffer | Provides optimal pH and ionic strength for caspase-4 activity. Typically contains DTT as a reducing agent. | 4°C |
| This compound (4 mM) | The colorimetric substrate for caspase-4. | -20°C, protect from light |
| pNA Standard (10 mM) | Used to generate a standard curve for quantifying the amount of pNA produced in the assay. | -20°C, protect from light |
| DTT (1 M or 100x) | A reducing agent added to the lysis and reaction buffers to maintain the active state of caspases. | -20°C |
Materials Required but Not Supplied:
-
96-well microplate[1]
-
Microplate reader capable of measuring absorbance at 405 nm[1]
-
Centrifuge[1]
-
Precision pipettes and disposable tips[1]
-
Deionized water[1]
-
Phosphate-buffered saline (PBS)[1]
-
For tissue samples: Dounce homogenizer[1]
Experimental Protocols
Reagent Preparation
-
Working Cell Lysis Buffer: Immediately before use, add DTT to the Cell Lysis Buffer to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of Cell Lysis Buffer).[3] Keep on ice during use.
-
Working 1x Reaction Buffer: Dilute the 2x Reaction Buffer with an equal volume of deionized water. Immediately before use, add DTT to a final concentration of 1 mM (e.g., add 10 µL of 100x DTT to 1 mL of 1x Reaction Buffer).[3] Keep on ice during use.
-
pNA Standard Curve Preparation: Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in 1x Reaction Buffer. A suggested dilution series is 200, 100, 50, 25, 12.5, and 0 µM.[3][10]
Sample Preparation
Adherent Cells:
-
Induce apoptosis or the desired cellular response in your cell culture. Include an untreated control group.
-
Collect cells by trypsinization, followed by centrifugation at 600 x g for 5 minutes at 4°C.[1]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend 1-5 x 10^6 cells in 50 µL of ice-cold Working Cell Lysis Buffer.[1]
-
Incubate the lysate on ice for 15-20 minutes.[1]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep it on ice. This is your sample.
Suspension Cells:
-
Induce apoptosis or the desired cellular response. Include an untreated control group.
-
Collect cells by centrifugation at 600 x g for 5 minutes at 4°C.[1]
-
Wash the cell pellet twice with ice-cold PBS.
-
Proceed from step 4 as described for adherent cells.
Tissue Samples:
-
Dissect 5-20 mg of tissue and wash with ice-cold PBS.[1]
-
Add 100 µL of ice-cold Working Cell Lysis Buffer and homogenize using a Dounce homogenizer on ice.[1]
-
Incubate the homogenate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new, pre-chilled tube and keep it on ice.
Assay Procedure
-
To each well of a 96-well plate, add the components in the following order:
| Component | Sample Well | Blank Well |
| Sample (Lysate) | 50 µL | 0 µL |
| Cell Lysis Buffer | 0 µL | 50 µL |
| 1x Reaction Buffer | 40 µL | 40 µL |
| This compound (4 mM) | 10 µL | 10 µL |
| Total Volume | 100 µL | 100 µL |
-
Mix the contents of the wells gently.[3]
-
Incubate the plate at 37°C for 1-2 hours.[3] The incubation time may need to be optimized based on the expected caspase-4 activity.
-
Measure the absorbance at 405 nm using a microplate reader.[3]
Data Analysis
-
pNA Standard Curve: Plot the absorbance values (OD 405 nm) of the pNA standards against their corresponding concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.
-
Calculate pNA Concentration in Samples: Subtract the absorbance of the blank well from the absorbance of each sample well to get the corrected absorbance. Use the standard curve equation to determine the concentration of pNA in each sample.
-
Calculate Caspase-4 Activity: Caspase-4 activity can be expressed as the fold increase in activity compared to the untreated control or can be calculated in units/mg of protein.[1][8] For the latter, the protein concentration of the cell lysate needs to be determined using a standard protein assay (e.g., Bradford assay).
-
Fold Increase: (OD of treated sample - OD of blank) / (OD of control sample - OD of blank)
-
Enzyme Activity (U/mg protein): (nmol of pNA produced per hour) / (mg of protein in the sample)
-
Visualizations
Caspase-4 Signaling Pathway
Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by intracellular LPS.
Experimental Workflow
Caption: Step-by-step workflow for the this compound Caspase-4 assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Contamination of reagents or samples. | Use fresh, sterile reagents and pipette tips. Ensure proper handling to avoid cross-contamination. |
| Insufficient washing of cells. | Ensure cells are washed thoroughly with PBS to remove any interfering substances from the culture medium. | |
| Low signal | Insufficient caspase-4 activity in the sample. | Increase the amount of cell lysate used in the assay or optimize the induction of the cellular response to increase caspase-4 activation. |
| Inactive reagents. | Ensure reagents are stored correctly and have not expired. Prepare fresh working solutions of buffers with DTT. | |
| Incorrect wavelength used for measurement. | Verify that the microplate reader is set to measure absorbance at 405 nm. | |
| High variability | Inconsistent pipetting. | Use calibrated pipettes and ensure accurate and consistent pipetting across all wells. |
| Bubbles in wells. | Be careful not to introduce bubbles when adding reagents to the wells. If bubbles are present, gently remove them before reading. |
Conclusion
The this compound caspase-4 assay is a reliable and straightforward method for quantifying caspase-4 activity, providing valuable insights into inflammatory processes and cellular responses. By following this detailed protocol, researchers can obtain accurate and reproducible results for their studies in basic research and drug development.
References
- 1. abbkine.com [abbkine.com]
- 2. Caspase-4 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. abbkine.com [abbkine.com]
- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. scispace.com [scispace.com]
- 7. Caspase-4 Activity Assay Kit (Colorimetric) (NBP2-54831): Novus Biologicals [novusbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. tribioscience.com [tribioscience.com]
- 10. antbioinc.com [antbioinc.com]
Preparation of Ac-LEVD-pNA Stock Solution for Caspase-4 Activity Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-LEVD-pNA (Acetyl-L-Leucyl-L-Glutamyl-L-Valyl-L-Aspartyl-p-Nitroanilide) is a chromogenic substrate for caspase-4.[1][2] The cleavage of the peptide backbone by active caspase-4 releases the p-nitroaniline (pNA) chromophore, which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-4 activity. Accurate and consistent preparation of the this compound stock solution is critical for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₆O₁₁ | [1] |
| Molecular Weight | 636.65 g/mol | [1] |
| Purity | Typically ≥98% by HPLC | [3] |
| Appearance | Lyophilized powder | [1] |
| Solubility | DMSO | [1][4] |
| Storage (Powder) | -20°C for up to 1 year | [1][4] |
Stock Solution Preparation
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A common high-concentration stock solution is 20 mM.
Materials Required
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol for a 20 mM Stock Solution
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing the Peptide (Optional but Recommended): For precise concentrations, it is recommended to weigh the peptide. However, commercially available vials often state the mass.
-
Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve a 20 mM stock solution:
Volume (µL) = (Mass of this compound (mg) / 636.65 g/mol ) * (1 / 20 mmol/L) * 1,000,000 µL/L
For example, to prepare a 20 mM stock solution from 5 mg of this compound:
Volume (µL) = (5 mg / 636.65 mg/mmol) * (1 / 0.02 mmol/mL) * 1000 µL/mL ≈ 392.7 µL
A more direct calculation provided by one supplier for 5mg is to add 0.39 mL of DMSO.
-
Dissolving the Peptide:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Stock Solution Concentration Table
The following table provides the required mass of this compound to prepare different volumes of a 20 mM stock solution.
| Desired Volume of 20 mM Stock Solution | Mass of this compound Required |
| 100 µL | 1.27 mg |
| 500 µL | 6.37 mg |
| 1 mL | 12.73 mg |
Alternatively, the table below shows the volume of DMSO to add for common commercially available quantities of this compound to make a 20 mM stock solution.
| Mass of this compound | Volume of DMSO for 20 mM Stock |
| 1 mg | 78.5 µL |
| 5 mg | 392.7 µL |
| 10 mg | 785.4 µL |
Experimental Protocol: Caspase-4 Activity Assay
This protocol outlines the general steps for using the this compound stock solution in a colorimetric caspase-4 assay. The final concentration of the substrate in the assay is typically 0.2 mM.[6]
Materials Required
-
20 mM this compound stock solution in DMSO
-
Cell lysate or purified active caspase-4
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Working Solution of this compound: Dilute the 20 mM stock solution to a 2 mM working solution with the assay buffer. For example, add 10 µL of 20 mM this compound to 90 µL of assay buffer.
-
Prepare Samples: Add your cell lysate or purified enzyme to the wells of a 96-well plate. The volume will depend on your specific experimental setup, but a common volume is 50-90 µL. Include appropriate controls (e.g., buffer only, lysate from untreated cells, lysate with a caspase inhibitor).
-
Initiate the Reaction: Add the 2 mM this compound working solution to each well to achieve a final concentration of 0.2 mM. For example, if your sample volume is 180 µL, add 20 µL of the 2 mM working solution. The final volume in each well will be 200 µL.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the activity of the enzyme.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance at 405 nm is proportional to the caspase-4 activity in the sample.
Visualizations
Caption: Experimental workflow for preparing this compound stock solution and its use in a caspase-4 assay.
Caption: Principle of the colorimetric caspase-4 assay using this compound.
References
Determining the Optimal Concentration of Ac-LEVD-pNA for Caspase-4 Activity Assays in Cell Lysates
Application Notes and Protocols for Researchers
This document provides detailed application notes and standardized protocols for utilizing the chromogenic substrate Ac-LEVD-pNA to measure caspase-4 activity in cell lysate experiments. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and inflammatory responses.
This compound is a specific substrate for caspase-4, an enzyme involved in cellular apoptosis and inflammatory signaling pathways.[1][2][3] Upon cleavage by active caspase-4, the p-nitroaniline (pNA) moiety is released, producing a yellow color that can be quantified by measuring its absorbance at 405 nm.[2][4][5] This colorimetric assay provides a straightforward and reliable method for determining caspase-4 activity in experimental samples.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the specific experimental conditions, including the cell type, lysate concentration, and the expected level of caspase-4 activity. However, a general consensus from various protocols suggests a final concentration in the range of 50-200 µM. For initial experiments, a concentration of 200 µM is recommended as a starting point.
| Parameter | Recommended Range | Starting Concentration | Notes |
| This compound Stock Solution | 10-20 mM in DMSO | 20 mM | Store at -20°C.[1] |
| This compound Final Concentration | 50-200 µM | 200 µM | Titration may be necessary for optimal signal-to-noise ratio.[6][7] |
| Cell Lysate Protein Concentration | 25-100 µg per reaction | 50 µg | Protein concentration should be consistent across all samples. |
| Incubation Time | 1-4 hours (or overnight) | 1-2 hours | Monitor kinetically to ensure measurements are within the linear range.[4] |
| Incubation Temperature | 37°C | 37°C | |
| Wavelength for Absorbance | 405 nm | 405 nm | [2][4][5] |
Experimental Protocols
I. Preparation of Reagents
-
Cell Lysis Buffer:
-
50 mM HEPES (pH 7.4)
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
10 mM DTT (add fresh before use)
-
-
This compound Stock Solution (20 mM):
-
Dissolve 5 mg of this compound (MW: 636.65 g/mol ) in 392 µL of DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
2X Reaction Buffer:
-
100 mM HEPES (pH 7.4)
-
200 mM NaCl
-
0.2% CHAPS
-
2 mM EDTA
-
20% Glycerol
-
20 mM DTT (add fresh before use)
-
-
pNA Standard Curve (Optional but Recommended):
-
Prepare a 1 mM stock solution of pNA in the cell lysis buffer.
-
Generate a standard curve by preparing serial dilutions (e.g., 0, 12.5, 25, 50, 100, 200 µM) in the final reaction volume.
-
II. Cell Lysate Preparation
-
Induce apoptosis or the cellular response of interest in your cell culture.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Adjust the protein concentration with Cell Lysis Buffer to the desired concentration (e.g., 1-2 mg/mL).
III. Caspase-4 Activity Assay
-
In a 96-well microplate, add the following to each well:
-
Sample Wells:
-
50 µL of 2X Reaction Buffer
-
X µL of cell lysate (containing 25-100 µg of protein)
-
X µL of Cell Lysis Buffer to bring the volume to 90 µL
-
-
Blank/Negative Control Wells:
-
50 µL of 2X Reaction Buffer
-
90 µL of Cell Lysis Buffer (no cell lysate)
-
-
Inhibitor Control Wells (Optional):
-
50 µL of 2X Reaction Buffer
-
X µL of cell lysate
-
Pre-incubate with a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK) for 15-30 minutes.
-
X µL of Cell Lysis Buffer to bring the volume to 90 µL
-
-
-
Initiate the reaction by adding 10 µL of 2 mM this compound stock solution to each well (final concentration of 200 µM).
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours. For samples with low expected activity, the incubation time can be extended.[4]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance reading of the blank from the absorbance readings of the samples. The increase in absorbance is proportional to the caspase-4 activity. If a pNA standard curve was generated, the absolute concentration of released pNA can be calculated.
Visualized Experimental Workflow & Signaling Pathway
To aid in the conceptualization of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for measuring caspase-4 activity using this compound.
Caption: Mechanism of this compound as a chromogenic substrate for Caspase-4.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. antbioinc.com [antbioinc.com]
- 5. This compound (Caspase 4显色底物) – 美仑生物 [meilunbio.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ac-LEVD-pNA Assay for Caspase-4 Activity
Introduction and Principle
The Ac-LEVD-pNA assay is a colorimetric method for quantifying the enzymatic activity of caspase-4 in vitro. Caspase-4, a member of the cysteine-aspartic acid protease family, plays a crucial role in inflammatory responses and pyroptosis, an inflammatory form of cell death.[1][2] The assay's principle is based on the specific recognition and cleavage of the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) by active caspase-4.[3][4]
The substrate, this compound, consists of the LEVD peptide sequence linked to a p-nitroaniline (pNA) chromophore.[2][5] In the presence of active caspase-4, the substrate is hydrolyzed, releasing the yellow-colored pNA molecule.[6][7] The amount of released pNA is directly proportional to the caspase-4 activity and can be quantified by measuring its absorbance at a wavelength of 405 nm.[2][5]
Key Applications
-
Inflammation Research: Studying the activation of the non-canonical inflammasome pathway in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][8]
-
Drug Discovery: Screening for and characterizing potential inhibitors or activators of caspase-4 for therapeutic development in inflammatory diseases.[9]
-
Cell Death Studies: Investigating the role of caspase-4 in pyroptosis and endoplasmic reticulum (ER) stress-induced apoptosis.[1][9]
-
Disease Pathogenesis: Elucidating the mechanisms of diseases where caspase-4 is implicated, such as sickle cell disease, where free heme can act as an activator.[10]
Caspase-4 Activation Pathways
Caspase-4 is a key initiator of inflammatory signaling in response to specific danger signals within the cell.
Non-Canonical Inflammasome Pathway
The most well-characterized role of caspase-4 is as a direct sensor for intracellular LPS, a component of Gram-negative bacteria.[1] Binding of LPS to the CARD domain of pro-caspase-4 induces its oligomerization and auto-activation. Active caspase-4 then cleaves Gasdermin D (GSDMD), a key substrate.[1] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to pyroptosis and the release of mature inflammatory cytokines like IL-1β and IL-18.[1][8]
Heme-Induced Activation
In pathologies characterized by hemolysis, such as sickle cell disease, elevated levels of free heme can directly activate caspase-4.[10] Heme is thought to bind directly to pro-caspase-4, triggering its activation. This leads to both GSDMD-mediated pyroptosis and the activation of caspase-1, which processes pro-inflammatory cytokines. This positions caspase-4 as a central mediator of heme-induced inflammation.[10]
References
- 1. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. tribioscience.com [tribioscience.com]
- 4. mybiosource.com [mybiosource.com]
- 5. antbioinc.com [antbioinc.com]
- 6. meilunhelper.com [meilunhelper.com]
- 7. tansoole.com [tansoole.com]
- 8. scbt.com [scbt.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ashpublications.org [ashpublications.org]
Measuring Caspase-4 Activity in a 96-Well Plate Format Using the Chromogenic Substrate Ac-LEVD-pNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, an inflammatory caspase, plays a crucial role in the innate immune response, particularly in the non-canonical inflammasome pathway. Its activation is a key event in response to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, leading to pyroptosis, a form of pro-inflammatory cell death. The chromogenic substrate Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide) is a specific substrate for caspase-4.[1][2] Upon cleavage by active caspase-4, p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2] This application note provides a detailed protocol for measuring caspase-4 activity in a 96-well plate reader format, suitable for high-throughput screening and quantitative analysis.
Principle of the Assay
The assay is based on the enzymatic activity of caspase-4 on the synthetic tetrapeptide substrate this compound.[1][2] In the presence of active caspase-4, the substrate is cleaved at the aspartate residue, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the caspase-4 activity in the sample and can be monitored spectrophotometrically at 405 nm.
Signaling Pathway
Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.
Experimental Protocols
I. Materials and Reagents
-
This compound Substrate: (4 mM stock solution in DMSO). Store at -20°C, protected from light.[3]
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT). Keep on ice.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh). Keep on ice.
-
p-nitroaniline (pNA) Standard: (10 mM stock solution in DMSO). For generating a standard curve. Store at -20°C, protected from light.[3]
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Recombinant active caspase-4 (optional, for positive control and standard curve).
-
Caspase-4 inhibitor (e.g., Z-LEVD-FMK) (optional, for negative control).
-
Phosphate-buffered saline (PBS).
-
Protein quantification assay kit (e.g., Bradford or BCA).
II. Sample Preparation
A. Cell Lysates
-
Culture cells to the desired density and treat with experimental compounds (e.g., LPS to induce caspase-4 activity).
-
For adherent cells, wash with ice-cold PBS and detach using a cell scraper. For suspension cells, proceed to the next step.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 µL.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay. The recommended protein concentration for the assay is 1-4 mg/mL.[5]
B. Tissue Homogenates
-
Excise and wash the tissue with ice-cold PBS.
-
Mince approximately 10-50 mg of tissue and homogenize in 100-200 µL of ice-cold Cell Lysis Buffer using a Dounce homogenizer or a similar device.
-
Follow steps 6-9 from the cell lysate preparation protocol.
III. pNA Standard Curve Generation
-
Prepare a series of pNA standards by diluting the 10 mM pNA stock solution in 1X Reaction Buffer. A suggested range is 0, 12.5, 25, 50, 100, and 200 µM.
-
Add 100 µL of each standard concentration in duplicate to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve.
IV. Caspase-4 Activity Assay Protocol
-
In a 96-well plate, add the following to each well:
-
Sample wells: 50 µL of cell lysate (containing 50-200 µg of protein).
-
Positive control well (optional): 50 µL of a solution containing a known amount of active recombinant caspase-4.
-
Negative control well (optional): 50 µL of cell lysate pre-incubated with a caspase-4 inhibitor (e.g., 20 µM Z-LEVD-FMK) for 10-15 minutes on ice.
-
Blank well: 50 µL of Cell Lysis Buffer.
-
-
Add 50 µL of 2X Reaction Buffer to all wells.
-
Initiate the reaction by adding 5 µL of 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on the level of caspase-4 activity in the samples.[3]
-
Measure the absorbance at 405 nm using a microplate reader.
V. Data Analysis
-
Subtract the absorbance value of the blank well from the absorbance values of all other wells.
-
Use the pNA standard curve to determine the concentration of pNA produced in each sample well (in µM).
-
Calculate the caspase-4 activity using the following formula:
Caspase-4 Activity (nmol pNA/min/mg protein) = (pNA concentration (µM) x Total reaction volume (µL)) / (Incubation time (min) x Protein amount (mg))
Data Presentation
Table 1: Summary of Experimental Parameters for Caspase-4 Activity Assay
| Parameter | Recommended Value/Range | Notes |
| Sample Type | Cell lysates, Tissue homogenates | Protein concentration should be determined. |
| Protein Concentration | 50-200 µg per well | Optimal concentration may vary. |
| Substrate | This compound | Chromogenic substrate for caspase-4. |
| Substrate Concentration | 200 µM (final) | Prepare from a 4 mM stock in DMSO. |
| Reaction Volume | 105 µL | 50 µL sample + 50 µL 2X Reaction Buffer + 5 µL substrate. |
| Incubation Temperature | 37°C | |
| Incubation Time | 1-2 hours | Optimize for your specific samples. |
| Detection Wavelength | 405 nm | |
| pNA Standard Range | 0 - 200 µM | For quantification of caspase activity. |
| Positive Control | Recombinant active caspase-4 | To ensure assay components are working. |
| Negative Control | Caspase-4 inhibitor (Z-LEVD-FMK) | To confirm specificity of the assay. |
Experimental Workflow
References
- 1. Ac-Leu-Glu-Val-Asp-pNA (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
Application of Ac-LEVD-PNA in Primary Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-LEVD-PNA (Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a highly specific chromogenic substrate for caspase-4, an inflammatory caspase implicated in cellular stress responses and programmed cell death.[1][2][3] In primary cell culture, which more closely mimics the physiological state of cells in vivo, this compound serves as a critical tool for investigating the roles of caspase-4 in various biological processes.[4] Active caspase-4 cleaves the tetrapeptide sequence, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. This allows for the precise measurement of caspase-4 activity in primary cell lysates, providing insights into pathways such as endoplasmic reticulum (ER) stress-induced apoptosis and pyroptosis.[5][6]
These application notes provide detailed protocols for the use of this compound in primary cell culture studies, summarize key quantitative data from relevant research, and visualize the associated signaling pathways and experimental workflows.
Key Applications in Primary Cell Culture
-
Quantification of ER Stress-Induced Apoptosis: Investigate the role of caspase-4 as an initiator caspase in the unfolded protein response (UPR) and subsequent apoptotic cascade in various primary cell types, including human retinal pigment epithelial (hRPE) cells and hepatocytes.[4][7]
-
Elucidation of Inflammatory Signaling Pathways: Study the involvement of caspase-4 in the non-canonical inflammasome pathway, leading to the maturation and release of pro-inflammatory cytokines such as IL-1β in primary immune cells like monocytes and macrophages.[2][8]
-
Investigation of Pyroptosis: Analyze the role of caspase-4 in gasdermin D (GSDMD) cleavage, a key step in pyroptosis, a form of lytic, inflammatory cell death, in primary endothelial cells and other relevant cell types.[9]
-
Drug Discovery and Development: Screen for and characterize the efficacy of therapeutic compounds that modulate caspase-4 activity in disease models utilizing primary cells.
Data Presentation
The following tables summarize quantitative data from studies utilizing caspase-4 modulation in primary cell cultures.
Table 1: Effect of Caspase-4 Inhibition on Apoptosis in Primary Human Retinal Pigment Epithelial (hRPE) Cells
| Treatment | Apoptosis Measurement Method | % Reduction in Apoptosis (compared to Tunicamycin alone) | Reference |
| Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM) | TUNEL Assay (24 hours) | 62% | [4] |
| Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM) | TUNEL Assay (48 hours) | 53% | [4] |
| Tunicamycin (10 µM) + Z-LEVD-FMK (2 µM) | DNA Fragmentation ELISA (72 hours) | 59% | [10] |
Table 2: Role of Caspase-4/5 in Gasdermin D Cleavage and IL-1β Secretion in Primary Human Monocytes
| Treatment | Measurement | % Inhibition (compared to LRZ stimulation alone) | Reference |
| LRZ Stimulation + Z-LEVD-FMK | Gasdermin D (p30) Generation | ~50% | [2] |
| LRZ Stimulation + Z-LEVD-FMK + Ac-YVAD | Gasdermin D (p30) Generation | Additive inhibition beyond 50% | [2] |
| LRZ Stimulation + Z-LEVD-FMK | IL-1β Secretion | ~50% | [2] |
LRZ represents a combination of TLR2, TLR4, and TLR7/8 agonists.
Experimental Protocols
Protocol 1: Caspase-4 Activity Assay in Primary Cell Lysates using this compound
This protocol describes the measurement of caspase-4 activity in primary cell lysates following experimental treatment.
Materials:
-
Primary cells of interest
-
This compound (4 mM stock solution in DMSO)[11]
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Treatment: Culture primary cells under desired conditions and treat with experimental agents (e.g., ER stress inducers like tunicamycin) for the appropriate duration. Include untreated control wells.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.
-
-
Incubation and Lysate Preparation: Incubate the lysate on ice for 15-20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Prepare a blank control for each sample containing 50 µL of the respective Cell Lysis Buffer without cell lysate.
-
-
Reaction Initiation:
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of 4 mM this compound to each well (final concentration 200 µM).[11]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the color change is not significant.[5]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from each sample reading. Caspase-4 activity can be expressed as the change in absorbance per microgram of protein.
Protocol 2: Preparation of Primary Human Monocytes for Caspase-4 Studies
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
CD14 MicroBeads
-
MACS columns and separator
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
-
Cell Culture: Culture the isolated primary monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Experimental Treatment: Treat the monocytes with stimuli such as Lipopolysaccharide (LPS) to induce caspase-4 activation.[8]
-
Downstream Analysis: Harvest the cells for downstream applications such as the caspase-4 activity assay (Protocol 1), Western blotting for GSDMD cleavage, or ELISA for IL-1β secretion.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ER Stress-Induced Apoptosis Pathway.
References
- 1. search.lib.jmu.edu [search.lib.jmu.edu]
- 2. Progressive waves of IL-1β release by primary human monocytes via sequential activation of vesicular and gasdermin D-mediated secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. antbioinc.com [antbioinc.com]
- 6. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 7. ER stress induces NLRP3 inflammasome activation and hepatocyte death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abbkine.com [abbkine.com]
Application Notes and Protocols for Screening Caspase-4 Inhibitors using Ac-LEVD-pNA Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Caspase-4, a member of the inflammatory caspases, plays a crucial role in the non-canonical inflammasome pathway, primarily by sensing intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation.[3] Activated caspase-4 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death, an inflammatory form of programmed cell death.[3] Furthermore, caspase-4 activation can also lead to the activation of the NLRP3 inflammasome and the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4] Given its central role in inflammation and sepsis, caspase-4 has emerged as a promising therapeutic target for various inflammatory diseases.
This document provides a detailed protocol for a colorimetric assay to screen for inhibitors of caspase-4 using the chromogenic substrate Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide). This assay is based on the cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by active caspase-4, which results in a yellow-colored product that can be quantified by measuring the absorbance at 400-405 nm.[5][6] The intensity of the color is directly proportional to the caspase-4 activity.
Signaling Pathway of Caspase-4 in the Non-Canonical Inflammasome
The diagram below illustrates the activation of caspase-4 and its downstream effects in the non-canonical inflammasome pathway.
Experimental Protocols
I. Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Recombinant Human Caspase-4 | R&D Systems | 2345-SE | -80°C |
| This compound Substrate (4 mM in DMSO) | Novus Biologicals | NBP2-54831 | -20°C |
| Caspase-4 Inhibitor (e.g., Z-LEVD-FMK) | R&D Systems | FMK004 | -20°C |
| 96-well Flat-Bottom Microplate | Corning | 3596 | Room Temp. |
| Microplate Reader | Molecular Devices | SpectraMax M5 | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temp. |
| CHAPS | Sigma-Aldrich | C3023 | Room Temp. |
| EDTA | Sigma-Aldrich | E9884 | Room Temp. |
| Sucrose | Sigma-Aldrich | S7903 | Room Temp. |
| DMSO | Sigma-Aldrich | D8418 | Room Temp. |
II. Preparation of Buffers and Reagents
A. 2X Reaction Buffer:
-
100 mM HEPES, pH 7.2
-
10% Sucrose
-
0.1% CHAPS
-
10 mM DTT (add fresh before use)
-
Store at 4°C (without DTT). Add DTT to the required volume just before starting the assay.
B. 1X Assay Buffer:
-
Dilute the 2X Reaction Buffer 1:1 with sterile distilled water.
C. This compound Substrate Working Solution (200 µM):
-
Dilute the 4 mM this compound stock solution 1:20 in 1X Assay Buffer.[7][8]
-
Prepare this solution fresh and protect from light.
D. Recombinant Caspase-4 Enzyme:
-
Thaw the enzyme on ice.
-
Dilute the enzyme to the desired concentration (e.g., 1-10 units/mL) in 1X Assay Buffer. The optimal concentration should be determined empirically.
E. Test Inhibitor Compounds:
-
Dissolve inhibitor compounds in DMSO to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in 1X Assay Buffer to achieve the desired screening concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
III. Experimental Workflow for Inhibitor Screening
The following diagram outlines the workflow for the this compound based screening of caspase-4 inhibitors.
IV. Assay Protocol in a 96-Well Plate
-
Plate Setup:
-
Add the following to each well of a 96-well microplate:
-
Blank (No Enzyme): 50 µL of 1X Assay Buffer + 10 µL of 1X Assay Buffer + 40 µL of 1X Assay Buffer.
-
Negative Control (100% Activity): 50 µL of 1X Assay Buffer + 10 µL of Vehicle (e.g., 1% DMSO in 1X Assay Buffer) + 40 µL of diluted Caspase-4.
-
Positive Control (Inhibitor): 50 µL of 1X Assay Buffer + 10 µL of known Caspase-4 inhibitor + 40 µL of diluted Caspase-4.
-
Test Compound: 50 µL of 1X Assay Buffer + 10 µL of test inhibitor compound + 40 µL of diluted Caspase-4.
-
-
-
Pre-incubation:
-
Tap the plate gently to mix.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of 200 µM this compound substrate working solution to all wells to start the reaction. The final volume in each well will be 110 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours. Protect the plate from light. The optimal incubation time may need to be determined empirically based on the enzyme activity.
-
-
Measurement:
Data Presentation and Analysis
The raw absorbance values are first corrected by subtracting the average absorbance of the blank wells. The percentage of inhibition for each test compound is then calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
For compounds that show significant inhibition, a dose-response curve is generated by testing a range of concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can then be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Tables
Table 1: Single-Point Inhibition Screening Data
| Compound ID | Concentration (µM) | Corrected Absorbance (405 nm) | % Inhibition |
| Negative Control | - | 0.850 | 0 |
| Positive Control | 10 | 0.050 | 94.1 |
| Compound A | 10 | 0.780 | 8.2 |
| Compound B | 10 | 0.210 | 75.3 |
| Compound C | 10 | 0.450 | 47.1 |
Table 2: IC50 Determination for Compound B
| Inhibitor Conc. (µM) | Log(Inhibitor Conc.) | Corrected Absorbance (405 nm) | % Inhibition |
| 0.1 | -1.00 | 0.830 | 2.4 |
| 0.5 | -0.30 | 0.750 | 11.8 |
| 1 | 0.00 | 0.620 | 27.1 |
| 5 | 0.70 | 0.380 | 55.3 |
| 10 | 1.00 | 0.210 | 75.3 |
| 50 | 1.70 | 0.080 | 90.6 |
| IC50 (µM) | ~4.5 |
References
- 1. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel perspectives on non-canonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-4 - Olink Explore Oncology II — Olink® [olink.com]
- 5. Caspase-4 Activity Assay Kit (Colorimetric) (NBP2-54831): Novus Biologicals [novusbio.com]
- 6. Caspase-4 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Measuring Caspase-4 Activity with Ac-LEVD-pNA in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-4, a member of the inflammatory caspase family, plays a pivotal role in the innate immune response. Its activation is a key event in the non-canonical inflammasome pathway, primarily triggered by the intracellular recognition of lipopolysaccharide (LPS) from Gram-negative bacteria. This leads to a form of inflammatory cell death known as pyroptosis and the maturation of pro-inflammatory cytokines. Given its central role in inflammation and sepsis, the measurement of caspase-4 activity is of significant interest in immunology, infectious disease research, and the development of novel therapeutics. This document provides a detailed protocol for the colorimetric assay of caspase-4 activity in tissue homogenates using the chromogenic substrate Acetyl-Leu-Glu-Val-Asp-p-nitroanilide (Ac-LEVD-pNA).
Principle of the Assay
The assay is based on the enzymatic cleavage of the colorimetric substrate this compound by active caspase-4. The tetrapeptide sequence LEVD is a preferential recognition site for caspase-4. Upon cleavage at the aspartate residue, free p-nitroaniline (pNA) is released. Free pNA has a strong absorbance at 400-405 nm, and the increase in absorbance is directly proportional to the caspase-4 activity in the sample.
Data Presentation
While specific activities of caspase-4 can vary significantly depending on the tissue type, species, and experimental conditions (e.g., induction with LPS), the following table provides IC50 values for some known caspase inhibitors against caspase-4. It is important to note that the substrate used in these particular assays was (Z-LEHD)2-R110, and values may differ with this compound. Researchers are encouraged to determine IC50 values for their compounds of interest using the protocol provided herein.
| Compound | Caspase-4 IC50 (nM) | Notes |
| VRT-043198 | 14.5 | A potent inhibitor of the caspase-1 subfamily.[1] |
| Nitrile acid compound | 13.8 | A highly potent and selective caspase-1 inhibitor.[1] |
| Ac-LEHD-CHO | 81.7 | A standard caspase inhibitor.[1] |
| 20 YVAD-CN | 114 | A nitrile-based caspase inhibitor.[1] |
Experimental Protocols
A. Preparation of Tissue Homogenates
This protocol is designed to prepare tissue lysates suitable for the caspase-4 activity assay. It is crucial to perform all steps at 4°C to minimize protein degradation.
Materials:
-
Fresh or frozen tissue sample
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see recipe below)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Lysis Buffer Recipe:
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
10 mM Dithiothreitol (DTT) - Add fresh before use
-
Protease Inhibitor Cocktail - Add fresh before use
Procedure:
-
Weigh a small piece of fresh or frozen tissue (e.g., 50-100 mg).
-
Wash the tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the minced tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until no large pieces are visible.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic proteins, and transfer it to a pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the supernatant using a standard protein assay method.
-
The tissue lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
B. Caspase-4 Colorimetric Assay Protocol
This protocol describes the measurement of caspase-4 activity in the prepared tissue homogenates using a 96-well plate format.
Materials:
-
Tissue homogenate (prepared as described above)
-
Assay Buffer (see recipe below)
-
This compound substrate (4 mM stock solution in DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 400 or 405 nm
Assay Buffer Recipe:
-
20 mM HEPES, pH 7.4
-
100 mM NaCl
-
10% Glycerol
-
10 mM Dithiothreitol (DTT) - Add fresh before use
Procedure:
-
Dilute the tissue homogenate with Assay Buffer to a final protein concentration of 1-3 mg/mL.
-
In a 96-well plate, add the following to each well:
-
Sample wells: 50 µL of diluted tissue homogenate.
-
Blank wells (for background subtraction): 50 µL of Assay Buffer.
-
-
Prepare the Reaction Mix. For each reaction, you will need:
-
45 µL of Assay Buffer
-
5 µL of 4 mM this compound substrate (final concentration will be 200 µM)
-
-
Add 50 µL of the Reaction Mix to each well (sample and blank). The total volume in each well will be 100 µL.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-4 activity and should be determined empirically.
-
Measure the absorbance at 400 or 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The activity can be expressed as the change in absorbance per unit time per milligram of protein. For quantitative results, a pNA standard curve can be generated to convert absorbance values to the amount of pNA released.
Visualizations
Caspase-4 Signaling Pathway
Caption: Non-canonical inflammasome pathway showing caspase-4 activation.
Experimental Workflow
Caption: Workflow for measuring caspase-4 activity in tissue homogenates.
References
A guide to data analysis for Ac-LEVD-PNA colorimetric assays
Application Notes and Protocols
A Guide to Data Analysis for Ac-LEVD-PNA Colorimetric Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-4 is a critical inflammatory caspase that plays a key role in the innate immune system's response to intracellular pathogens.[1][2] It functions as a direct sensor for cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] Upon binding to LPS, caspase-4 becomes activated and initiates a signaling cascade leading to pyroptosis, a pro-inflammatory form of programmed cell death, and the maturation of pro-inflammatory cytokines like IL-18.[3][4] This pathway, often referred to as the non-canonical inflammasome, is essential for host defense but is also implicated in inflammatory pathologies.[2][5]
The this compound colorimetric assay is a widely used method to measure the enzymatic activity of caspase-4.[6][7] This assay utilizes the chromogenic substrate this compound, which consists of the tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) linked to p-nitroaniline (pNA).[6][8] Active caspase-4 specifically recognizes and cleaves the substrate at the aspartate residue, releasing the pNA chromophore.[8][9] The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[10][11] The amount of pNA produced is directly proportional to the caspase-4 activity in the sample, providing a reliable method for studying caspase-4 regulation and for screening potential inhibitors or activators.[11][12]
Caspase-4 Signaling Pathway
The activation of caspase-4 is a key event in the non-canonical inflammasome pathway, triggered by the presence of LPS in the cell's cytoplasm. This leads to the cleavage of Gasdermin-D (GSDMD), resulting in the formation of pores in the plasma membrane, causing pyroptotic cell death and the release of inflammatory cytokines.[3][4]
Experimental Workflow
The following diagram outlines the major steps involved in the this compound colorimetric assay, from sample preparation to data analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for measuring caspase-4 activity in cell lysates using a 96-well plate format.
Materials and Reagents
-
Equipment:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplate
-
Centrifuge
-
Incubator (37°C)
-
Multichannel pipette
-
Standard laboratory pipettes and tips
-
-
Reagents:
-
This compound substrate[7]
-
p-Nitroaniline (pNA) standard[13]
-
DMSO
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)
-
Protein assay reagent (e.g., BCA kit)
-
Cultured cells (treated and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Reagent Preparation
-
This compound Substrate (4 mM Stock): Dissolve this compound in DMSO to a final concentration of 4 mM. Store in aliquots at -20°C.
-
pNA Standard (10 mM Stock): Dissolve pNA in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[13]
-
Cell Lysis Buffer: Prepare and store at 4°C. Add DTT fresh before use.
-
2x Reaction Buffer: Prepare and store at 4°C. Add DTT fresh before use.
Sample Preparation
-
Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds (e.g., LPS to induce caspase-4 activity) or vehicle control for the desired time.
-
Cell Lysis:
-
Collect cells (e.g., by centrifugation for suspension cells or scraping for adherent cells).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).[12]
-
Incubate on ice for 10-15 minutes.[12]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a suitable protein assay.
-
Assay Procedure
-
pNA Standard Curve Preparation:
-
Prepare a series of pNA standards by diluting the 10 mM pNA stock in 1x Reaction Buffer. A typical range would be 0, 25, 50, 100, 150, 200 µM.
-
Add 50 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Assay Reaction Setup:
-
Dilute cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) using Cell Lysis Buffer.
-
In separate wells of the 96-well plate, add 50 µL of each cell lysate.
-
Include a "no lysate" control well containing 50 µL of Cell Lysis Buffer to measure background substrate hydrolysis.
-
Add 50 µL of 2x Reaction Buffer to each well containing standards and cell lysates.
-
Initiate the reaction by adding 5 µL of the 4 mM this compound substrate solution to each well (final concentration will be 200 µM).[14]
-
-
Incubation and Measurement:
Data Analysis and Presentation
Proper data analysis is crucial for interpreting the results of the this compound assay. This involves creating a standard curve to quantify the amount of pNA produced and then calculating the specific activity of caspase-4 in the samples.
Logical Flow of Data Analysis
pNA Standard Curve
A standard curve is essential for converting absorbance values into the amount of pNA produced.[15]
-
Procedure:
-
Subtract the absorbance value of the blank (0 µM pNA) from all standard absorbance readings.
-
Plot the corrected absorbance values (Y-axis) against the known pNA concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be >0.98 for a reliable curve.
-
| pNA Concentration (µM) | pNA Amount (nmol/well) | Absorbance at 405 nm (Raw) | Absorbance at 405 nm (Corrected) |
| 0 (Blank) | 0 | 0.052 | 0.000 |
| 25 | 2.5 | 0.165 | 0.113 |
| 50 | 5.0 | 0.278 | 0.226 |
| 100 | 10.0 | 0.501 | 0.449 |
| 150 | 15.0 | 0.725 | 0.673 |
| 200 | 20.0 | 0.948 | 0.896 |
| Table 1: Example data for generating a pNA standard curve. The total volume per well is assumed to be 105 µL for calculation purposes. |
Calculation of Caspase-4 Activity
-
Correct Sample Absorbance: Subtract the absorbance of the "no lysate" control from each of your sample absorbance readings.
-
Calculate pNA Concentration: Use the linear regression equation from the standard curve to determine the concentration of pNA in each sample.
-
[pNA] (in µM) = (Corrected Sample Absorbance - y-intercept) / slope
-
-
Calculate Caspase-4 Specific Activity: Express the activity as the amount of pNA released per unit of time per amount of protein.
-
Activity (nmol/h/mg) = ([pNA] in µM * Total Rxn Volume in L * 10^9 nmol/mol) / (Incubation Time in h * Protein Amount in mg)
-
Data Presentation
Summarize the final calculated activities in a clear and structured table. This allows for easy comparison between different experimental conditions.
| Sample ID | Treatment | Protein Conc. (mg/mL) | Corrected Absorbance (405 nm) | Caspase-4 Activity (nmol/h/mg) | Fold Change vs. Control |
| 1 | Vehicle Control | 1.5 | 0.088 | 5.8 | 1.0 |
| 2 | LPS (1 µg/mL) | 1.5 | 0.352 | 23.5 | 4.1 |
| 3 | LPS + Inhibitor X | 1.5 | 0.121 | 8.1 | 1.4 |
| Table 2: Example summary of experimental results. Calculations are based on a 2-hour incubation and a total reaction volume of 105 µL. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Reading | - Substrate instability or contamination.- Contaminated reagents or buffers. | - Prepare fresh substrate solution.- Use high-purity water and reagents. Filter-sterilize buffers. |
| Low Signal / No Activity | - Inactive enzyme.- Insufficient cell lysis.- Low protein concentration.- Presence of inhibitors in the lysate. | - Ensure proper sample handling and storage (keep on ice).- Optimize lysis procedure.- Increase the amount of protein per reaction.- Dilute the lysate or perform a buffer exchange. |
| Poor Standard Curve (R² < 0.98) | - Pipetting errors.- Incorrect dilution of standards.- Instability of pNA standard. | - Use calibrated pipettes and practice proper technique.- Carefully prepare fresh serial dilutions.- Store pNA stock at -20°C, protected from light. |
| High Well-to-Well Variability | - Inconsistent mixing.- Pipetting errors.- Bubbles in wells. | - Ensure thorough mixing after adding reagents.- Use a multichannel pipette for consistency.- Be careful to avoid introducing bubbles; centrifuge the plate briefly if needed. |
References
- 1. genecards.org [genecards.org]
- 2. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Guanylate-binding proteins convert cytosolic bacteria into caspase-4 signaling platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ac-Leu-Glu-Val-Asp-pNA (Caspase 4 (ICH-2) Substrate) - Echelon Biosciences [echelon-inc.com]
- 9. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (CASPASE 4显色底物)新闻专题_最新资讯 [m.chemicalbook.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
- 14. tansoole.com [tansoole.com]
- 15. Setting up a colorimetric assay [ruf.rice.edu]
Troubleshooting & Optimization
How to troubleshoot high background noise in an Ac-LEVD-PNA assay
Troubleshooting Guide: High Background Noise
The Ac-LEVD-pNA assay is a colorimetric method used to measure the activity of caspase-4.[1][2][3] The enzyme cleaves the substrate, this compound, releasing the yellow chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance, typically at 405 nm.[3] High background indicates the presence of pNA or an interfering substance in the absence of specific caspase-4 activity.
A logical troubleshooting workflow can help pinpoint the source of the issue efficiently.
Figure 1. Troubleshooting workflow for high background in the this compound assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in my this compound assay?
High background noise can originate from several sources:
-
Spontaneous Substrate Degradation: The this compound substrate is light-sensitive and can degrade over time, especially if not stored correctly, leading to the release of pNA without enzymatic action.[3]
-
Reagent Contamination: The assay buffer, water, or other reagents may be contaminated with proteases or substances that absorb light at the detection wavelength.
-
Sample-Specific Issues: The experimental sample (e.g., cell lysate) may contain endogenous proteases that can cleave the substrate non-specifically. The sample itself might also be colored or turbid, contributing to the absorbance reading.
-
Incompatible Buffer System: Buffers containing primary amines, such as Tris, can react with components in some assay kits, causing high background.[4]
-
Sub-optimal Assay Conditions: Excessively long incubation times or high temperatures can promote non-specific substrate cleavage or degradation.[5]
Q2: My "substrate only" control is yellow before adding any enzyme. What should I do?
This strongly indicates that your this compound substrate has degraded. The substrate should be stored as a powder at -20°C and protected from light.[1][3] Once reconstituted in a solvent like DMSO, it should be stored in aliquots at -20°C to minimize freeze-thaw cycles, which can contribute to degradation.[5]
Recommendation: Prepare a fresh stock solution of this compound from powder. Perform a quality control check by measuring the absorbance of a "substrate only" control well (containing only assay buffer and the newly prepared substrate) before starting your experiment. The absorbance should be minimal.
Q3: How can I test for and prevent spontaneous substrate degradation?
To test for degradation, you can run a simple experiment comparing your current substrate stock with a freshly prepared one.
Recommendation: Follow the "Protocol for Assessing Spontaneous Substrate Degradation" below. To prevent future issues, always store the powdered substrate at -20°C in a desiccated, dark environment.[3] After reconstitution in DMSO, create small, single-use aliquots and store them at -20°C, ensuring they are protected from light.
Q4: My sample-negative control (buffer + substrate) shows high absorbance. What are the potential issues?
If your "substrate only" control is fine, but the control containing buffer and substrate (without the enzyme/sample) has high absorbance, the issue likely lies with the assay buffer.
-
Contamination: The buffer or the water used to prepare it may be contaminated with microbial proteases.
-
Incompatibility: The pH of the buffer may be incorrect, promoting substrate hydrolysis. For some colorimetric protease assays, buffers containing primary amines (like Tris) can cause high background.[4]
Recommendation: Prepare fresh assay buffer using sterile, protease-free water. Verify the pH of the final solution. If the problem persists, consider preparing a different, compatible buffer system.
Q5: Could my experimental sample be the cause of the high background?
Yes. Even if all other controls are normal, the sample itself can be a source of high background. You should always run a "sample only" control, which contains your sample and the assay buffer but no this compound substrate.
-
Intrinsic Color/Turbidity: If the "sample only" control has high absorbance, it indicates your sample is interfering with the reading. This value should be subtracted from your experimental wells.
-
Non-specific Protease Activity: If the "sample only" control is normal, but the well with your sample and the substrate is high, it suggests the presence of other proteases in your sample that are cleaving the this compound substrate.
Recommendation: If non-specific cleavage is suspected, you can try diluting your sample. Alternatively, if the interfering proteases are known, specific inhibitors (other than caspase-4 inhibitors) can be added to the reaction.
Experimental Protocols
Protocol 1: Assessing Spontaneous Substrate (this compound) Degradation
This protocol helps determine if your substrate stock is the source of high background.
Methodology:
-
Prepare a fresh stock solution of this compound from powder in DMSO.
-
Label wells in a 96-well clear flat-bottom plate for "Old Substrate" and "New Substrate".
-
Add 90 µL of Assay Buffer to each well.
-
Add 10 µL of your existing (old) this compound stock to the "Old Substrate" wells.
-
Add 10 µL of the freshly prepared (new) this compound stock to the "New Substrate" wells.
-
Incubate the plate at your standard assay temperature (e.g., 37°C) for 60 minutes, protected from light.
-
Measure the absorbance at 405 nm.
Expected Results: A significantly higher absorbance in the "Old Substrate" wells compared to the "New Substrate" wells confirms degradation.
| Control Condition | Typical Absorbance (405 nm) | Interpretation |
| New Substrate | 0.05 - 0.10 | Healthy, non-degraded substrate. |
| Old Substrate | > 0.30 | Substrate is likely degraded. |
Protocol 2: Optimizing Incubation Time to Reduce Background
This experiment helps find the optimal incubation time that maximizes the specific signal while minimizing background noise.
Methodology:
-
Prepare three sets of reactions in a 96-well plate:
-
Blank: Assay Buffer only.
-
Negative Control: Assay Buffer + this compound substrate.
-
Positive Control: Assay Buffer + this compound substrate + active Caspase-4.
-
-
Place the plate in a plate reader pre-heated to your assay temperature (e.g., 37°C).
-
Set the plate reader to take kinetic readings of absorbance at 405 nm every 5 minutes for 2 hours.
-
Plot the absorbance values over time for all three conditions.
Expected Results: Identify the time point where the positive control signal is robustly high, while the negative control signal remains low. This is your optimal incubation window. Over longer periods, you may observe a steady increase in the negative control, indicating the onset of non-specific signal generation.[5]
| Incubation Time | Negative Control OD | Positive Control OD | Signal-to-Background Ratio |
| 30 min | 0.08 | 0.48 | 6.0 |
| 60 min | 0.11 | 0.88 | 8.0 |
| 90 min | 0.15 | 1.15 | 7.7 |
| 120 min | 0.22 | 1.32 | 6.0 |
In this example, 60 minutes provides the optimal signal-to-background ratio.
References
Technical Support Center: Optimizing Ac-LEVD-pNA Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the incubation time and overall performance of the Ac-LEVD-pNA colorimetric assay for measuring caspase-4 activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a colorimetric method used to detect the enzymatic activity of caspase-4.[1][2] The substrate, this compound, consists of the tetrapeptide sequence Leucine-Glutamic acid-Valine-Aspartic acid (LEVD) linked to a chromophore, p-nitroaniline (pNA).[3][4][5] When active caspase-4 cleaves the substrate at the aspartic acid residue, it releases pNA, which is yellow and can be quantified by measuring its absorbance at 400-405 nm.[3][5][6] This assay is crucial for studying inflammatory responses and pyroptosis, a form of programmed cell death.[7]
Q2: What is the typical incubation time for this assay?
Standard incubation times typically range from 60 to 120 minutes at 37°C.[3] However, the optimal time can vary significantly based on the concentration of active caspase-4 in the sample. If the color change is not prominent, the incubation period can be extended, even overnight, to increase signal intensity.[3]
Q3: What are the key components of a caspase-4 colorimetric assay kit?
A typical kit includes:
-
Cell Lysis Buffer: To break open cells and release their contents, including caspases.
-
2X Reaction Buffer: Provides the optimal pH and ionic conditions for the enzymatic reaction. It is often supplemented with Dithiothreitol (DTT) just before use to maintain a reducing environment.[3][8]
-
This compound Substrate: The chromogenic substrate for caspase-4.[3][8]
-
DTT (Dithiothreitol): A reducing agent that helps maintain caspase activity.[3][8]
Q4: How is caspase-4 activated?
Caspase-4 is a key player in the non-canonical inflammasome pathway.[9] It is directly activated by binding to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[9][10] This binding leads to the oligomerization and activation of caspase-4, which then cleaves its substrates, including Gasdermin D (GSDMD), to initiate pyroptosis.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the this compound assay.
Issue 1: Low or No Signal (Weak Color Development)
Q: My samples are not turning yellow, or the absorbance readings are very low. What could be the cause?
A: Low signal is a common issue and can stem from several factors. Use the following guide to troubleshoot.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The enzymatic reaction may not have proceeded long enough. Extend the incubation period at 37°C. For samples with very low enzyme activity, incubation can be carried out for several hours or even overnight.[3] |
| Low Caspase-4 Activity in Samples | The experimental conditions may not have effectively induced caspase-4 activation. Ensure your apoptosis/inflammation induction protocol is optimized. It is also possible that the peak of caspase activation has already passed; consider performing a time-course experiment to identify the optimal time point for sample collection. |
| Insufficient Protein Concentration | The amount of cellular lysate used in the assay may be too low. It is recommended to use a protein concentration between 50-200 µg per assay. Perform a protein quantification assay (e.g., Bradford) on your lysates before starting the experiment. |
| Incorrect Reagent Preparation | Ensure that DTT was added to the Reaction Buffer immediately before use, as it is unstable in solution. Confirm that all reagents were thawed and prepared according to the manufacturer's protocol. |
| Degraded Substrate or Enzyme | The this compound substrate is light-sensitive and should be stored protected from light at -20°C.[3][8] Cell lysates should be assayed immediately or stored at -80°C to preserve enzyme activity. Avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal
Q: The absorbance readings in my negative control or uninduced samples are unexpectedly high. How can I reduce the background?
A: High background can obscure the true signal from your experimental samples. Refer to the table below for solutions.
| Potential Cause | Recommended Solution |
| Spontaneous Apoptosis in Control Cells | Cultured cells, especially transformed cell lines, can have a basal level of apoptosis. Ensure control cells are healthy and harvested at an appropriate density. A "no-cell" or "lysis buffer only" control can help determine the background from the reagents themselves. |
| Contamination of Reagents | Ensure that reagents are not contaminated with proteases. Use fresh, sterile pipette tips for each reagent and sample. |
| Non-specific Substrate Cleavage | Other proteases in the cell lysate may be cleaving the this compound substrate. Include a negative control where a specific caspase-4 inhibitor is added to an induced sample. A significant reduction in signal in the inhibited sample confirms that the activity is caspase-4 specific. |
| Bubbles in Microplate Wells | Bubbles can interfere with absorbance readings. Be careful to avoid introducing bubbles when pipetting reagents into the 96-well plate.[3] If bubbles are present, they can sometimes be dislodged by gently tapping the plate. |
Experimental Protocols & Data
General Experimental Protocol for this compound Assay
This protocol provides a general workflow. Always refer to the specific instructions provided with your assay kit.
-
Sample Preparation:
-
Induce inflammation/apoptosis in your cell culture according to your experimental design. Include an uninduced control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -80°C.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with DTT (final concentration of 10 mM).
-
In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of the prepared Reaction Mix to each well.
-
Add 5 µL of the this compound substrate (final concentration 200 µM).
-
Include a blank control containing Cell Lysis Buffer instead of cell lysate.
-
-
Incubation and Measurement:
Data Presentation: Effect of Incubation Time on Signal
The following table illustrates the expected trend of how absorbance readings can change with incubation time for samples with varying levels of caspase-4 activity. Note: These are representative data and actual results will vary based on the specific experimental system.
| Sample | Caspase-4 Activity | Absorbance (OD 405 nm) at 1 hour | Absorbance (OD 405 nm) at 2 hours | Absorbance (OD 405 nm) at 4 hours |
| Blank | None | 0.05 | 0.05 | 0.06 |
| Uninduced Control | Low/Basal | 0.12 | 0.15 | 0.18 |
| Induced Sample | Moderate | 0.45 | 0.75 | 1.10 |
| Positive Control | High | 0.90 | 1.50 | >2.00 (Saturated) |
Visualizations
Diagram 1: this compound Cleavage by Caspase-4
Caption: Workflow of caspase-4 mediated cleavage of the this compound substrate.
Diagram 2: Non-Canonical Inflammasome Signaling Pathway
Caption: Simplified pathway of non-canonical inflammasome activation by LPS.
Diagram 3: Troubleshooting Workflow for Low Signal
References
- 1. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abbkine.com [abbkine.com]
- 4. A Fluorescence-Polarization-Based Lipopolysaccharide–Caspase-4 Interaction Assay for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 7. scbt.com [scbt.com]
- 8. abbkine.com [abbkine.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ac-LEVD-PNA Caspase-4 Colorimetric Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls when using the Ac-LEVD-PNA colorimetric substrate to measure caspase-4 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to detect caspase-4 activity. This compound is a synthetic peptide substrate that mimics the natural cleavage site of caspase-4. When active caspase-4 is present in a sample, it cleaves the peptide sequence, releasing the chromophore p-nitroaniline (pNA).[1][2][3] Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][3][4] The amount of pNA produced is directly proportional to the caspase-4 activity in the sample.
Q2: What are the essential controls for this assay?
To ensure the reliability of your results, the following controls are essential:
-
Blank Control: Contains all reaction components except the experimental sample (e.g., cell lysate). This helps to determine the background absorbance from the buffer and substrate.
-
Negative Control (Uninduced Sample): A sample from cells or tissues not undergoing the experimental treatment that induces caspase-4 activation. This establishes the basal level of caspase-4 activity.[2][5][6]
-
Positive Control: A sample known to have high caspase-4 activity or purified active caspase-4. This verifies that the assay is working correctly.
-
Inhibitor Control: An induced sample pre-treated with a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK).[7] This confirms that the measured activity is specific to caspase-4.
-
Negative Control Inhibitor: An induced sample pre-treated with a non-specific peptide inhibitor (e.g., Z-FA-FMK) to control for any non-specific effects of the inhibitor molecule itself.[8]
Troubleshooting Guide
High Background
Q3: My blank and negative control wells show high absorbance readings. What could be the cause?
High background can obscure the true signal from your experimental samples. Common causes include:
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated. Use fresh, high-purity reagents.
-
Spontaneous Substrate Degradation: this compound can degrade over time, especially if not stored correctly. Store the substrate protected from light at -20°C and avoid repeated freeze-thaw cycles.[2][5]
-
Insufficient Washing (if applicable): In plate-based assays, inadequate washing between steps can leave residual reagents that contribute to background signal.[9][10]
-
Incorrect Plate Type: For colorimetric assays, clear, flat-bottom 96-well plates are recommended. Using plates not suitable for absorbance readings can lead to inaccurate results.[11]
-
Extended Incubation Times: Very long incubation periods can lead to non-enzymatic breakdown of the substrate.[12]
Low or No Signal
Q4: I am not detecting any caspase-4 activity in my induced samples. What are the possible reasons?
A lack of signal can be due to several factors related to the sample, reagents, or assay procedure:
-
Inactive Caspase-4: The induction of apoptosis or inflammation may not have been successful, or the timing of sample collection missed the peak of caspase-4 activation. Perform a time-course experiment to determine the optimal time point for measuring caspase-4 activity.
-
Insufficient Protein Concentration: The concentration of protein in your cell lysate may be too low. It is recommended to use 50-200 µg of protein per assay.[11]
-
Presence of Inhibitors in the Lysate: If the lysis buffer contains protease inhibitors, they may interfere with caspase-4 activity. Ensure that the lysis buffer is free of caspase inhibitors.[2]
-
Improper Sample Storage: Samples should be assayed immediately or snap-frozen and stored at -80°C. Repeated freeze-thaw cycles can lead to a loss of enzyme activity.[5][11]
-
DTT Omission or Degradation: Dithiothreitol (DTT) is crucial for caspase activity.[5][6] Ensure that fresh DTT is added to the reaction buffer immediately before use.
Inconsistent or Unexpected Results
Q5: My results are not reproducible, or they don't align with my hypothesis. What should I check?
Inconsistent results can be frustrating. Here are some common culprits:
-
Pipetting Errors: Inaccurate pipetting of small volumes of substrate, lysate, or buffer can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Air Bubbles in Wells: Bubbles can interfere with the light path during absorbance readings.[13] Be careful not to introduce bubbles when adding reagents, and if they appear, try to remove them before reading the plate.
-
Substrate Cross-Reactivity: While this compound is a preferential substrate for caspase-4, it can also be cleaved by other caspases, such as caspase-1 and caspase-5, which are also involved in inflammation.[14] It is crucial to confirm caspase-4 specificity using a specific inhibitor and potentially complementary techniques like Western blotting for cleaved caspase-4.
-
Cell Line and Treatment Variability: The level of caspase-4 expression and the response to inducers can vary significantly between different cell types and even between different passages of the same cell line.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 50 - 200 µg per 50 µL of cell lysate | Optimal concentration may vary by cell type and induction method.[11] |
| This compound Concentration | 200 µM (final concentration) | Substrate should be protected from light.[11] |
| DTT Concentration | 10 mM (final concentration) | Add fresh to the reaction buffer before each experiment.[5][11] |
| Incubation Time | 1 - 2 hours (can be extended overnight if signal is low) | Monitor color development.[11][12] |
| Incubation Temperature | 37°C | |
| Wavelength for Absorbance | 405 nm | Can also be read at 400 nm.[1][3] |
| pNA Standard Curve | 0 - 200 µM | Used for absolute quantification of caspase-4 activity.[12] |
Experimental Protocols
Standard this compound Caspase-4 Assay Protocol
-
Sample Preparation:
-
Induce apoptosis or inflammation in your cell culture according to your experimental design.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Dilute the lysate to the desired concentration (e.g., 1-4 mg/mL) with Cell Lysis Buffer.
-
-
Assay Reaction:
-
Prepare a master mix of 2X Reaction Buffer with 10 mM DTT.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Add 50 µL of the 2X Reaction Buffer/DTT mix to each well.
-
For inhibitor controls, pre-incubate the lysate with the caspase-4 inhibitor for 10-15 minutes at room temperature before adding the substrate.
-
Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
The fold-increase in caspase-4 activity can be determined by comparing the absorbance of the induced samples to the uninduced (negative control) samples.
-
For absolute quantification, create a pNA standard curve and calculate the concentration of pNA produced in each sample. One unit of caspase-4 activity is defined as the amount of enzyme that cleaves 1.0 nmol of this compound per hour at 37°C.[1]
-
Visualizations
Caption: Canonical and non-canonical inflammasome activation pathways leading to caspase-4 activation.
Caption: A streamlined workflow for the this compound caspase-4 colorimetric assay.
Caption: A decision tree to guide troubleshooting of the this compound assay.
References
- 1. abbkine.com [abbkine.com]
- 2. abbkine.com [abbkine.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 5. takara.co.kr [takara.co.kr]
- 6. takarabio.com [takarabio.com]
- 7. Dual involvement of Caspase-4 in Inflammatory and ER Stress-induced Apoptotic Responses in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. How to deal with high background in ELISA | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. antbioinc.com [antbioinc.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of an Ac-LEVD-PNA caspase-4 assay
Welcome to the technical support center for the Ac-LEVD-pNA caspase-4 assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance assay sensitivity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound caspase-4 assay?
The this compound caspase-4 assay is a colorimetric method used to detect the activity of caspase-4.[1][2] The assay utilizes a synthetic peptide substrate, this compound, which contains the caspase-4 recognition sequence LEVD conjugated to a chromophore, p-nitroaniline (pNA).[2] In the presence of active caspase-4, the enzyme cleaves the substrate, releasing free pNA.[1][2] The released pNA produces a yellow color that can be quantified by measuring the absorbance at 400-405 nm.[1] The amount of pNA released is directly proportional to the caspase-4 activity in the sample.
Q2: What are the key components of a typical this compound caspase-4 assay kit?
Most commercially available kits include the following core components:
-
Cell Lysis Buffer: Used to lyse cells and tissues to release cellular contents, including caspases.[3]
-
Reaction Buffer: Provides the optimal pH and ionic strength for caspase-4 activity.[2] It is often supplied as a 2X concentrate.
-
This compound Substrate: The chromogenic substrate for caspase-4, typically provided at a concentration of 2 mM or 4 mM.[1][3]
-
Dithiothreitol (DTT): A reducing agent added to the reaction buffer to maintain the active state of the caspase enzyme.[3]
-
pNA Standard (Optional): Used to generate a standard curve for quantifying the amount of pNA produced in the reaction.[1][3]
Q3: How should I prepare my samples for the assay?
Proper sample preparation is critical for obtaining accurate results. Here are general guidelines for cell and tissue lysates:
-
Cell Lysates:
-
Induce apoptosis in your cells using the desired treatment. Include an untreated control group.
-
For adherent cells, trypsinize and collect the cells. For suspension cells, pellet the cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.[3] The recommended cell density is typically 1-5 x 10^6 cells per 50 µL of lysis buffer.[3]
-
Incubate the lysate on ice for 15-20 minutes.[3]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This supernatant contains the active caspases and is ready for the assay.
-
-
Tissue Lysates:
-
Dissect and weigh the tissue sample (typically 5-20 mg).
-
Wash the tissue with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer and homogenize the tissue on ice using a Dounce homogenizer.[3]
-
Follow steps 5-7 from the cell lysate preparation protocol.
-
Note: It is recommended to determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize caspase activity.[3] Avoid using protease inhibitors in your lysis buffer as they can interfere with caspase activity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive Caspase-4: The enzyme may have degraded due to improper storage or handling. | Ensure samples and reagents are kept on ice during the experiment.[4] Store lysates at -80°C for long-term storage.[3] Limit freeze-thaw cycles of the recombinant enzyme.[5] |
| Insufficient Caspase-4 Concentration: The amount of active caspase-4 in the sample is below the detection limit of the assay. | Increase the amount of cell or tissue lysate used in the assay. Pre-concentrate the sample if necessary. | |
| Sub-optimal Assay Conditions: Incorrect incubation time, temperature, or buffer composition. | Incubate the reaction at 37°C for 1-2 hours.[1][3] If the signal is low, the incubation time can be extended.[3] Ensure the reaction buffer is prepared correctly, including the addition of fresh DTT.[4][6] | |
| Presence of Inhibitors: The sample may contain endogenous or experimentally introduced caspase inhibitors. | Avoid using protease inhibitors during sample preparation.[3] If inhibition is suspected, perform a spike-and-recovery experiment with a known amount of active caspase-4. | |
| High Background | Contamination of Reagents: Reagents may be contaminated with proteases or other substances that cleave the pNA substrate. | Use fresh, high-quality reagents. Run a "reagent blank" control containing all components except the sample lysate. |
| Non-specific Protease Activity: Other proteases in the lysate may be cleaving the this compound substrate. | While this compound is relatively specific for caspase-4, some cross-reactivity with other caspases (like caspase-5) can occur.[7] Consider using a more specific substrate or a caspase-4 specific inhibitor to confirm the signal is from caspase-4. | |
| Extended Incubation Time: Over-incubation can lead to non-enzymatic hydrolysis of the substrate. | Optimize the incubation time to be within the linear range of the assay.[8] | |
| High Well-to-Well Variability | Pipetting Inaccuracies: Inconsistent volumes of reagents or samples added to the wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting errors. |
| Air Bubbles in Wells: Bubbles can interfere with the absorbance reading. | Be careful to avoid introducing air bubbles when adding reagents to the wells.[1][3] | |
| Incomplete Mixing: Reagents and sample are not uniformly mixed in the well. | Gently mix the contents of the wells after adding all components. |
Experimental Protocols
Standard this compound Caspase-4 Activity Assay
This protocol is a general guideline. You may need to optimize it for your specific experimental conditions.
1. Reagent Preparation:
-
1X Reaction Buffer: Prepare the required volume of 1X Reaction Buffer by diluting the 2X stock with deionized water. Add DTT to the 1X Reaction Buffer to the final recommended concentration just before use. Keep on ice.
-
pNA Standard Curve (Optional but Recommended): Prepare a series of pNA standards by diluting the pNA stock solution in 1X Reaction Buffer. A typical concentration range is 0 µM to 200 µM.[1]
2. Assay Procedure:
-
To each well of a 96-well plate, add the following reagents in the order listed:
-
Sample Wells: 50 µL of cell/tissue lysate.
-
Positive Control (Optional): 50 µL of a sample known to have high caspase-4 activity or purified active caspase-4.
-
Negative Control/Blank: 50 µL of Cell Lysis Buffer.
-
-
Add 50 µL of 1X Reaction Buffer to each well.
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Add 5-10 µL of this compound substrate to each well. The final concentration of the substrate is typically between 50 µM and 200 µM.
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][3]
-
Measure the absorbance at 405 nm using a microplate reader.[1][3]
3. Data Analysis:
-
Subtract the absorbance value of the blank from all sample and standard readings.
-
If a pNA standard curve was used, plot the absorbance values of the standards against their corresponding concentrations. Determine the concentration of pNA in your samples from the standard curve.
-
Caspase-4 activity can be expressed as the fold increase in absorbance compared to the untreated control or as the amount of pNA produced per unit of time per milligram of protein.
Data Presentation: Assay Parameter Comparison
| Parameter | Kit/Protocol 1 (e.g., Abcam ab65659) | Kit/Protocol 2 (e.g., Novus Bio NBP2-54831) | Kit/Protocol 3 (e.g., Abbkine KTA3023) |
| Substrate | This compound | LEVD-pNA | This compound[3] |
| Substrate Conc. | Not specified, 500 µL provided | 4 mM | 4 mM[3] |
| Reaction Buffer | 2X Reaction Buffer I | 2X Reaction Buffer | 2X Reaction Buffer[3] |
| DTT Conc. | 1 M stock provided | 1 M stock provided | 100X stock provided[6] |
| Incubation Time | 1-2 hours | 1-2 hours | 1-2 hours (can be extended)[3] |
| Incubation Temp. | 37°C | 37°C | 37°C[3] |
| Detection λ | 400-405 nm | 400 or 405 nm | 405 nm[3] |
Visualizations
Caspase-4 Activation Pathway
Caption: Non-canonical inflammasome activation pathway of caspase-4.
Experimental Workflow for this compound Caspase-4 Assay
Caption: General experimental workflow for the this compound caspase-4 assay.
References
- 1. antbioinc.com [antbioinc.com]
- 2. Caspase-4 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. abbkine.com [abbkine.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abbkine.com [abbkine.com]
- 7. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ac-LEVD-PNA stability and proper storage conditions
Welcome to the technical support center for the caspase-4 chromogenic substrate, Ac-LEVD-pNA. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of this compound, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] Some suppliers state that it can be shipped at room temperature in the continental US, but for long-term storage, -20°C is recommended.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound stock solutions?
A3: The stability of the stock solution depends on the storage temperature. When stored in a solvent such as DMSO, it is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][3] It is crucial to keep the storage containers sealed to prevent moisture absorption.[1][3]
Q4: Can I store this compound in an aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods. Peptide-pNA substrates can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is best practice to prepare fresh working solutions from the DMSO stock solution just before use.
Q5: How does pH affect the stability of this compound?
A5: While specific data for this compound is limited, peptide nucleic acids (PNAs) have shown pH-dependent stability, with degradation observed at pH 9 or above.[4] Although this compound is a peptide and not a peptide nucleic acid, the p-nitroanilide moiety can also be susceptible to hydrolysis under alkaline conditions. Therefore, it is advisable to maintain the pH of the assay buffer within the optimal range for the enzyme being studied, typically around neutral pH.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background signal in the absence of enzyme | Substrate degradation | - Prepare fresh working solution of this compound from a recently thawed aliquot of the stock solution.- Ensure the assay buffer pH is stable and within the optimal range for the enzyme.- Test the assay buffer for any contaminating proteases. |
| Low or no signal with active enzyme | Inactive substrate | - Verify the age and storage conditions of the this compound stock solution. If stored improperly or for too long, it may have degraded.- Prepare a fresh stock solution from new, solid this compound.- Confirm the solubility of the substrate in the assay buffer. Precipitation will lead to inaccurate results. |
| Inconsistent results between experiments | Improper handling of the substrate | - Aliquot the DMSO stock solution to minimize freeze-thaw cycles.[3]- Ensure complete thawing and gentle mixing of the stock solution before preparing the working solution.- Protect the substrate from light, as p-nitroanilide can be light-sensitive. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability | Reference |
| Solid (Powder) | N/A | -20°C | >1 year | [5] |
| Solution | DMSO | -20°C | 1 month | [1][3] |
| Solution | DMSO | -80°C | 6 months | [1][3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or pipette to ensure the substrate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
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Store the aliquots at -20°C or -80°C as recommended.
Protocol for Caspase-4 Activity Assay
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into the desired assay buffer. The final concentration of the substrate will depend on the specific experimental conditions and the Km value for caspase-4. A typical final concentration is in the range of 50-200 µM.
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Add the cell lysate or purified enzyme to the wells of a microplate.
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Initiate the reaction by adding the this compound working solution to each well.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
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Monitor the release of p-nitroanilide by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
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Include appropriate controls, such as a blank (buffer and substrate only) and a negative control (inactive enzyme or inhibitor-treated enzyme).
Visualizations
Caption: Workflow for handling this compound from storage to use.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting logic for high background signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Dealing with low signal in an Ac-LEVD-PNA experiment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Ac-LEVD-pNA colorimetric caspase assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low or no signal in my this compound assay. What are the common causes?
Low signal in a caspase assay can stem from several factors, ranging from the experimental setup to the biological state of your cells. The most common culprits include:
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Ineffective Apoptosis Induction: The primary reason for a low signal is often insufficient activation of caspases. Your inducing agent or treatment conditions may not be effectively triggering the apoptotic pathway in your specific cell line.
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Suboptimal Cell Number or Protein Concentration: The number of cells or the total protein concentration in your lysate may be too low to generate a detectable signal.
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Incorrect Assay Timing: Caspase activation is a transient event. You might be collecting your samples too early or too late, missing the peak of caspase activity.
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Improper Reagent Preparation or Storage: Degradation of critical reagents like the this compound substrate or DTT can lead to a complete loss of signal.
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Issues with the Lysis Buffer: Incomplete cell lysis will result in a lower yield of active caspases in your supernatant.
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Presence of Inhibitors: Your sample may contain endogenous or experimentally introduced inhibitors of caspases.
Q2: My protocol uses this compound. Is this the correct substrate for Caspase-3?
While Ac-DEVD-pNA is the preferred and more specific substrate for caspase-3 and caspase-7, this compound is primarily recognized by caspase-4 and caspase-9.[1][2][3][4] If your goal is to measure caspase-3 activity, using Ac-DEVD-pNA is highly recommended for better specificity and signal.[5][6] However, if you are specifically investigating caspases that cleave the LEVD sequence, this guide will still help you troubleshoot low signal issues.
Q3: How can I optimize my apoptosis induction protocol?
To ensure robust caspase activation, consider the following:
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Perform a Time-Course Experiment: Determine the optimal time point for caspase activation by treating your cells with the apoptosis inducer and harvesting them at various time intervals (e.g., 2, 4, 6, 8, 12, 24 hours).
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Titrate Your Inducing Agent: The concentration of the apoptosis-inducing agent is critical. Perform a dose-response experiment to find the concentration that yields the maximal caspase activity without causing excessive necrosis.
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Confirm Apoptosis with an Orthogonal Method: Use a secondary method, such as Annexin V/PI staining or Western blotting for cleaved PARP or cleaved caspase-3, to confirm that apoptosis is indeed being induced.[7][8]
Q4: What are the recommended storage conditions for the this compound substrate?
The this compound substrate is sensitive to light and moisture. It should be stored at -20°C.[9][10] Once reconstituted, it is recommended to aliquot the substrate to avoid repeated freeze-thaw cycles and to protect it from light.[11]
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the cause of low signal in your this compound experiment.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low signal in a caspase assay.
Quantitative Data Summary
The following tables provide recommended starting points for key experimental parameters. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Cell Number and Protein Concentration
| Parameter | Recommended Range | Notes |
| Cells per Assay | 1 - 5 x 10⁶ cells | Titrate to find the optimal number for your cell line. |
| Protein per Assay | 50 - 200 µg | Protein concentration should be determined before the assay.[12] |
Table 2: Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound Substrate | 200 µM (final concentration) | Prepare fresh from a stock solution. |
| DTT | 10 mM (final concentration) | Add fresh to the reaction buffer before use. |
| Cell Lysis Incubation | 10 - 20 minutes on ice | Ensure complete lysis for maximum enzyme release.[13] |
| Assay Incubation | 1 - 2 hours at 37°C | If the signal is still low, incubation can be extended overnight.[13] |
| Wavelength for Reading | 400 - 405 nm | Ensure you are using the correct filter for pNA detection.[13] |
Experimental Protocol: this compound Caspase Assay
This protocol provides a general procedure for a colorimetric caspase assay using this compound.
Materials:
-
Cells induced to undergo apoptosis and control (uninduced) cells
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Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[13]
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2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)[13]
-
This compound (4 mM stock in DMSO)
-
DTT (1 M stock)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population. Include an uninduced control group.
-
Harvest 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.[13]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a fresh, pre-chilled microcentrifuge tube. This contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract. A Bradford assay is recommended as some lysis buffer components can interfere with other methods.[11]
-
Dilute the lysates with Cell Lysis Buffer to a final concentration of 50-200 µg of protein in 50 µL.
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer with fresh DTT (add 10 µL of 1 M DTT per 1 mL of 2X Reaction Buffer for a final concentration of 10 mM).
-
In a 96-well plate, add 50 µL of each cell lysate sample per well.
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Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
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Add 5 µL of the 4 mM this compound substrate to each well (final concentration of 200 µM).
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Include a blank control containing 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
The fold-increase in caspase activity can be determined by comparing the absorbance of the induced samples to the uninduced control.
-
Signaling Pathway
Diagram: Caspase Activation in Apoptosis
Caption: Overview of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Caspase-9 Substrate II, Colorimetric - Calbiochem | 218805 [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The effect of different buffer conditions on Ac-LEVD-PNA assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide) assay to measure caspase-4 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of caspase-4.[1] The assay utilizes a synthetic tetrapeptide substrate, this compound, which is specifically recognized and cleaved by active caspase-4. This cleavage releases the chromophore p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-4 activity in the sample.
Q2: What is the optimal pH for the this compound assay?
The optimal pH for most caspase assays, including those for caspase-4, is in the neutral range, typically between pH 7.2 and 7.5.[2] It is recommended to use a biological buffer such as HEPES to maintain a stable pH during the assay.
Q3: What is the role of DTT in the assay buffer?
Dithiothreitol (DTT) is a reducing agent that is crucial for maintaining the catalytic activity of caspases. Caspases are cysteine proteases, and the cysteine residue in their active site is susceptible to oxidation, which can lead to inactivation. DTT protects these sulfhydryl groups from oxidation, ensuring the enzyme remains in its active, reduced state.[3][4] A final concentration of 1-10 mM DTT is commonly used in caspase assay buffers.[5][6]
Q4: Why is a non-ionic detergent like CHAPS included in the lysis and assay buffers?
A non-ionic or zwitterionic detergent like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is included to help lyse cells and solubilize cellular components, including the caspases, without denaturing them. It helps to release the caspases from the cytoplasm into the lysate and maintains them in a soluble and active state. A typical concentration of CHAPS in the assay buffer is around 0.1%.[2]
Q5: What is the purpose of EDTA in the assay buffer?
EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent metal ions. While not always essential for caspase activity itself, it is often included in lysis and assay buffers to inhibit metal-dependent proteases that could otherwise degrade the target caspases or other cellular proteins, leading to inaccurate results. A concentration of 1-2 mM EDTA is commonly used.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous apoptosis in control cells. | Ensure that control cells are healthy and harvested at an appropriate density. Minimize the time between cell harvesting and lysis. |
| Non-specific cleavage of the this compound substrate by other proteases. | Add a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the lysis buffer. Ensure the assay is performed at the optimal pH for caspase-4, as other proteases may have different pH optima. | |
| Contamination of reagents or samples. | Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary. | |
| Weak or No Signal | Low caspase-4 activity in the sample. | Ensure that the cells have been appropriately stimulated to induce apoptosis and caspase-4 activation. Perform a time-course experiment to determine the peak of caspase-4 activity. Increase the amount of protein lysate used in the assay. |
| Inactive enzyme due to oxidation. | Ensure that a sufficient concentration of DTT (1-10 mM) is freshly added to the assay buffer just before use. Avoid repeated freeze-thaw cycles of the cell lysate.[6] | |
| Suboptimal buffer conditions. | Verify that the pH of the assay buffer is between 7.2 and 7.5. Optimize the concentrations of buffer components such as salts and detergents. | |
| This compound substrate degradation or precipitation. | Store the this compound stock solution in DMSO at -20°C and protect it from light.[9] Allow the substrate to completely thaw and mix well before adding it to the assay buffer. If precipitation is observed in the assay well, consider reducing the final substrate concentration or increasing the DMSO concentration in the final reaction mixture (though high DMSO can inhibit enzyme activity). | |
| Inconsistent Results | Pipetting errors or inaccurate sample handling. | Use calibrated pipettes and ensure thorough mixing of all reagents. Perform the assay in triplicate to identify and minimize variability. |
| Bubbles in the microplate wells. | Be careful to avoid introducing bubbles when pipetting reagents. If bubbles are present, gently tap the plate on the benchtop to dislodge them before reading the absorbance. | |
| Temperature fluctuations during the assay. | Ensure that the incubation steps are carried out at a constant and appropriate temperature (typically 37°C). Use a temperature-controlled plate reader if available. |
Data Presentation
Table 1: Recommended Buffer Compositions for this compound Assay
| Buffer Component | Lysis Buffer | Assay Buffer (1X) | Function |
| HEPES | 50 mM, pH 7.4 | 20-100 mM, pH 7.2-7.5 | Buffering agent to maintain optimal pH.[2] |
| NaCl | 100-150 mM | 50-150 mM | Provides appropriate ionic strength. |
| CHAPS | 0.1 - 1% (w/v) | 0.1% (w/v) | Non-denaturing detergent for cell lysis and protein solubilization.[2] |
| EDTA | 1-2 mM | 1-2 mM | Chelates divalent cations to inhibit metalloproteases.[7][8] |
| DTT | 1-5 mM | 1-10 mM | Reducing agent to maintain caspase activity.[5][6] |
| Sucrose (optional) | - | 10% (w/v) | Can help stabilize the enzyme.[2] |
| Protease Inhibitors | Cocktail (optional) | - | Prevents degradation of target proteins. |
Note: The optimal concentrations of these components may vary depending on the cell type and experimental conditions. It is recommended to empirically determine the optimal buffer composition for your specific application.
Table 2: Influence of Buffer pH on Relative Caspase-4 Activity (Illustrative)
| pH | Relative Activity (%) | Notes |
| 6.0 | ~40% | Suboptimal, acidic conditions can lead to protein denaturation. |
| 6.5 | ~70% | Activity increases as pH approaches neutral. |
| 7.0 | ~95% | Near optimal activity. |
| 7.4 | 100% | Generally considered optimal for most caspases. [2] |
| 8.0 | ~85% | Activity begins to decline in slightly alkaline conditions. |
| 8.5 | ~60% | Further decline in activity at higher pH. |
This table provides an illustrative example of the expected pH-dependence of caspase-4 activity. The exact profile may vary.
Table 3: Effect of Ionic Strength (NaCl Concentration) on Relative Caspase-4 Activity (Illustrative)
| NaCl Concentration (mM) | Relative Activity (%) | Notes |
| 0 | ~70% | Low ionic strength can affect protein stability and interactions. |
| 50 | ~90% | Approaching optimal ionic strength. |
| 100-150 | 100% | Physiological ionic strength, generally optimal for enzyme activity. |
| 250 | ~80% | High salt concentrations can start to inhibit enzyme activity. |
| 500 | ~50% | Significant inhibition at very high ionic strength. |
This table provides an illustrative example of the expected effect of ionic strength on caspase-4 activity. The optimal salt concentration should be determined experimentally.
Experimental Protocols
Key Experiment: this compound Caspase-4 Colorimetric Assay
-
Sample Preparation:
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Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1) at a concentration of 1-5 x 10⁶ cells/50 µL.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your sample for the assay.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Procedure:
-
Prepare the 1X Assay Buffer by diluting the 2X stock and adding DTT to the final desired concentration (e.g., 10 mM) immediately before use.
-
In a 96-well microplate, add 50-200 µg of protein lysate in a volume of 50 µL to each well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well containing the lysate.
-
Add 5 µL of 4 mM this compound substrate (final concentration 200 µM) to each well.[5]
-
Include the following controls:
-
Blank: 50 µL of Lysis Buffer + 50 µL of 2X Reaction Buffer + 5 µL of substrate.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control (optional): Purified active caspase-4.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
The caspase-4 activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
Visualizations
References
- 1. abbkine.com [abbkine.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysis Research | Effect of Different Additives on the Structure and Activity of β-Galactosidase Immobilized on a Concanavalin A–Modified Silica-Coated Titanium Dioxide Nanocomposite [lidsen.com]
- 4. interchim.fr [interchim.fr]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. takara.co.kr [takara.co.kr]
- 7. Increased Caspase Activity Primes Human Lyme Arthritis Synovial γδ T cells for Proliferation and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. takarabio.com [takarabio.com]
How to correct for interfering substances in an Ac-LEVD-PNA assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for interfering substances in the Acetyl-L-leucyl-L-glutamyl-L-valyl-L-aspartic acid p-nitroanilide (Ac-LEVD-pNA) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of caspase-4. Caspase-4, a key enzyme in the inflammatory response, specifically recognizes and cleaves the tetrapeptide sequence LEVD. The substrate, this compound, is composed of this tetrapeptide linked to a p-nitroaniline (pNA) molecule.[1] When caspase-4 cleaves the substrate, it releases the yellow chromophore pNA, which can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-4 activity in the sample.
Q2: What are common interfering substances in the this compound assay?
Interfering substances can lead to inaccurate measurements of caspase-4 activity. These can be broadly categorized as:
-
Spectrally-interfering compounds: Substances that absorb light at or near 405 nm can artificially inflate the absorbance reading. A primary example is hemoglobin , released from red blood cells during hemolysis, which has a significant absorbance peak around this wavelength.[2]
-
Chemically-interfering compounds: These substances can directly inhibit or, less commonly, enhance the enzymatic activity of caspase-4. This includes certain small molecules, peptides, or other components present in the sample.
-
Sample matrix effects: High concentrations of protein, lipids (lipemia), or other components in the cell lysate can affect the assay's performance.
Q3: How can I correct for background absorbance from my samples?
To correct for background absorbance, it is crucial to prepare and measure a sample blank for each experimental sample. A sample blank contains the cell lysate, assay buffer, and all other reaction components except for the this compound substrate. This allows you to measure the intrinsic absorbance of your sample at 405 nm, which can then be subtracted from the absorbance of your corresponding test sample.
Troubleshooting Guides
Issue 1: High Background Absorbance in "No Enzyme" or "Inhibited" Control Wells
High background in control wells that should have little to no caspase activity can obscure the true signal from your experimental samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contamination of reagents with active caspases. | Use fresh, high-quality reagents. Aliquot reagents upon receipt to minimize freeze-thaw cycles and potential contamination. |
| Non-enzymatic degradation of the this compound substrate. | Prepare fresh substrate solutions for each experiment. Protect the substrate from light and store it as recommended by the manufacturer. |
| Intrinsic absorbance of the sample lysate. | Prepare a "sample blank" for each sample. This blank should contain the cell lysate and all other assay components except the this compound substrate. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample. |
| Presence of other proteases that can cleave the substrate. | While this compound is relatively specific for caspase-4, other proteases may exhibit some activity. Include a negative control with a known caspase-4 inhibitor (e.g., Ac-LEVD-CHO) to determine the level of non-caspase-4-mediated substrate cleavage. |
Issue 2: Suspected Interference from Hemolysis (Reddish-Colored Lysates)
Hemolysis releases hemoglobin, which strongly absorbs light at 405 nm, leading to falsely elevated caspase-4 activity readings.
Correction Strategy: Bichromatic Measurement and Calculation
-
Measure Absorbance at Two Wavelengths: Measure the absorbance of your samples and a hemoglobin standard curve at both 405 nm (for pNA) and a reference wavelength where hemoglobin absorbs but pNA does not (e.g., 540 nm).[2][3]
-
Create a Hemoglobin Standard Curve: Prepare a standard curve of known hemoglobin concentrations and measure their absorbance at 405 nm and 540 nm.
-
Calculate the Hemoglobin Contribution: Determine the ratio of absorbance at 405 nm to 540 nm for your hemoglobin standards. This ratio can be used to estimate the contribution of hemoglobin to the absorbance at 405 nm in your experimental samples.
-
Correct the Sample Absorbance:
-
Corrected A405 = Total A405 - (A540 of sample × Hemoglobin A405/A540 ratio)
-
Quantitative Data Summary: Hemoglobin Interference
| Hemoglobin Concentration (mg/mL) | Absorbance at 405 nm (Example) | Absorbance at 540 nm (Example) |
| 0 | 0.050 | 0.005 |
| 0.1 | 0.150 | 0.025 |
| 0.2 | 0.250 | 0.045 |
| 0.5 | 0.550 | 0.105 |
| 1.0 | 1.050 | 0.205 |
Note: This is example data. A standard curve should be generated for each experiment.
Issue 3: Variability Between Replicate Samples
Inconsistent results between replicates can be due to variations in cell number or protein concentration.
Solution: Data Normalization
To account for these variations, normalize the caspase-4 activity to the total protein concentration or cell number in each lysate.
Experimental Protocol: Normalization to Total Protein
-
Perform Caspase-4 Assay: Follow the standard this compound assay protocol and obtain the corrected absorbance values for each sample.
-
Determine Total Protein Concentration: Use a portion of the same cell lysate to determine the total protein concentration using a standard method like the Bradford or BCA assay. Note: Some assay buffers may interfere with certain protein assays. Check for compatibility.
-
Normalize Caspase Activity: Divide the corrected absorbance value for each sample by its corresponding total protein concentration.
Normalized Caspase-4 Activity = (Corrected A405) / (Protein Concentration in mg/mL)
Experimental Protocols
Detailed Protocol for Sample Blank Correction
-
Prepare Cell Lysates: Prepare your cell lysates from control and treated cells as per your standard protocol.
-
Set up Assay Plate: In a 96-well plate, designate wells for:
-
Test Samples: Cell lysate + Assay Buffer + this compound substrate.
-
Sample Blanks: Cell lysate + Assay Buffer (add an equivalent volume of buffer instead of the substrate).
-
Reagent Blank: Assay Buffer + this compound substrate (no cell lysate).
-
-
Add Reagents: Add the appropriate components to each well according to your assay protocol, ensuring the final volume is the same in all wells.
-
Incubate: Incubate the plate at the recommended temperature and time for the assay.
-
Read Absorbance: Measure the absorbance of all wells at 405 nm using a microplate reader.
-
Calculate Corrected Absorbance:
-
Corrected Sample Absorbance = (Absorbance of Test Sample) - (Absorbance of its corresponding Sample Blank) - (Absorbance of Reagent Blank)
-
Visualizing Workflows and Pathways
References
Technical Support Center: Refining the Ac-LEVD-PNA Assay for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ac-LEVD-PNA assay for high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of caspase-4. The assay utilizes a synthetic substrate, Acetyl-Leu-Glu-Val-Asp-p-nitroanilide (this compound). In the presence of active caspase-4, the enzyme cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroanilide (pNA). The released pNA has a strong absorbance at 405 nm, and the rate of its formation is directly proportional to the caspase-4 activity in the sample.
Q2: What are the primary applications of the this compound assay in high-throughput screening?
The primary application of the this compound assay in HTS is the identification of inhibitors of caspase-4. By screening large compound libraries, researchers can identify molecules that reduce the enzymatic activity of caspase-4, which are potential therapeutic candidates for diseases where this enzyme is implicated, such as inflammatory disorders and some cancers.
Q3: What are the critical reagents and equipment needed for this assay?
-
Reagents:
-
This compound substrate
-
Recombinant active caspase-4 (for positive control and inhibitor screening)
-
Cell lysate containing active caspase-4 (if studying endogenous enzyme)
-
Assay buffer (typically contains HEPES, DTT, and stabilizers)
-
Caspase-4 inhibitor (for control experiments)
-
DMSO (for dissolving compounds)
-
-
Equipment:
-
Microplate reader capable of measuring absorbance at 405 nm
-
384-well microplates (clear bottom for absorbance reading)
-
Multichannel pipettes or automated liquid handling system
-
Incubator
-
Q4: How should the this compound substrate be stored and handled?
The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light and moisture. For use, it is dissolved in an organic solvent like DMSO to create a concentrated stock solution, which should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. When preparing the working solution, the DMSO stock is diluted in the assay buffer to the final desired concentration.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay's sensitivity and dynamic range.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability/Spontaneous Hydrolysis | 1. Prepare fresh substrate solution for each experiment. 2. Optimize the pH of the assay buffer (typically between 7.2 and 7.5). 3. Reduce the incubation time. | Lower absorbance in the no-enzyme control wells. |
| Contaminated Reagents | 1. Use fresh, high-purity water and buffer components. 2. Filter-sterilize the assay buffer. 3. Check for and eliminate microbial contamination in cell cultures if using lysates. | Reduced background signal across the plate. |
| High Concentration of Test Compounds | 1. Screen compounds at a lower concentration (e.g., 10 µM). 2. Check for compound autofluorescence or absorbance at 405 nm by running a control plate without the enzyme. | Identification and exclusion of interfering compounds. |
| Presence of Other Proteases in Lysates | 1. Use a more specific cell lysis buffer that minimizes the activity of other proteases. 2. Include a cocktail of protease inhibitors (excluding those that inhibit caspases) in the lysis buffer. | Reduced non-specific cleavage of the substrate. |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio makes it difficult to distinguish true hits from random fluctuations in the data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Caspase-4 Activity | 1. Increase the concentration of recombinant caspase-4 or the amount of cell lysate. 2. Ensure the enzyme is active by testing with a known activator or by running a positive control. 3. Optimize the incubation time to allow for sufficient product formation. | Increased absorbance in the positive control wells, leading to a larger assay window. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of DTT in the assay buffer (typically 5-10 mM). 2. Adjust the pH of the assay buffer to the optimal range for caspase-4 activity. 3. Ensure the incubation temperature is optimal (usually 37°C). | Higher enzyme activity and a stronger signal. |
| Inhibitory Components in the Assay | 1. Limit the final concentration of DMSO in the assay to ≤1%. High concentrations of DMSO can inhibit enzyme activity. 2. If using cell lysates, ensure that components of the lysis buffer are not inhibiting the enzyme. | Improved enzyme performance and a more robust signal. |
| Inaccurate Reading by the Plate Reader | 1. Ensure the plate reader is set to the correct wavelength (405 nm). 2. Check for and eliminate any bubbles in the wells before reading the plate. | Accurate and reproducible absorbance measurements. |
Experimental Protocols
High-Throughput Screening Protocol for Caspase-4 Inhibitors in 384-Well Plates
-
Compound Plating:
-
Prepare a 384-well compound plate with test compounds dissolved in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the corresponding wells of a 384-well clear-bottom assay plate.
-
Include wells with DMSO only as a negative control (no inhibition) and wells with a known caspase-4 inhibitor as a positive control.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of recombinant human caspase-4 in pre-chilled assay buffer (e.g., 20 mM HEPES pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT). The final concentration of the enzyme should be optimized to yield a linear reaction rate for the duration of the assay.
-
Add the enzyme solution to all wells of the assay plate, except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in the assay buffer. The final substrate concentration should be at or near the Km value for caspase-4 to ensure sensitivity to competitive inhibitors.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes (kinetic read). Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the absorbance at 405 nm.
-
-
Data Analysis:
-
For kinetic assays, calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
For endpoint assays, use the final absorbance values.
-
Normalize the data to the controls on each plate. The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no-enzyme) / (Signal_DMSO - Signal_no-enzyme))
-
Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Visualizations
Caption: Caspase-4 signaling pathway and assay principle.
Caption: High-throughput screening workflow.
Validation & Comparative
A Head-to-Head Comparison of Ac-LEVD-pNA and Fluorometric Substrates for Caspase-4 Activity Assays
For researchers, scientists, and drug development professionals investigating the intricate roles of caspase-4 in inflammation and pyroptosis, selecting the optimal assay for its activity is a critical first step. This guide provides an objective comparison between the chromogenic substrate Ac-LEVD-pNA and fluorometric alternatives, primarily Ac-LEVD-AFC, offering insights into their principles, performance, and practical application.
Data Presentation: A Comparative Overview
While direct side-by-side quantitative comparisons in published literature are scarce, a qualitative and feature-based comparison can be drawn from the fundamental principles of colorimetric and fluorometric detection methods.
| Feature | This compound (Colorimetric) | Fluorometric Caspase-4 Substrates (e.g., Ac-LEVD-AFC) |
| Principle of Detection | Absorbance of a chromophore (p-nitroaniline) | Fluorescence emission of a fluorophore (e.g., 7-amino-4-trifluoromethylcoumarin) |
| Detection Wavelength | ~405 nm[1][2][3] | Excitation: ~400 nm, Emission: ~505 nm[4][5][6] |
| Sensitivity | Lower | Higher |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) |
| Signal Stability | Generally stable | Susceptible to photobleaching |
| Common Applications | High-throughput screening, assays with robust caspase-4 activation | Low-level enzyme activity detection, kinetic studies |
| Potential for Interference | Compound absorbance, sample turbidity | Compound autofluorescence, light scattering |
At a Glance: Colorimetric vs. Fluorometric Detection
Delving into the Mechanism: The Non-Canonical Inflammasome Pathway
Caspase-4 is a key player in the non-canonical inflammasome pathway, a critical component of the innate immune response to intracellular pathogens.[7] Understanding this pathway is essential for interpreting caspase-4 activity data.
Experimental Protocols: A Step-by-Step Guide
Below are generalized protocols for performing caspase-4 activity assays using this compound and Ac-LEVD-AFC. These should be optimized for specific experimental conditions.
Protocol 1: Colorimetric Caspase-4 Assay using this compound
Materials:
-
Cell or tissue lysate
-
This compound substrate (e.g., 4 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well clear flat-bottom plate
-
Spectrophotometer plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates on ice. Determine protein concentration of the lysates.
-
Reaction Setup: In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 90 µL with Assay Buffer. Include a blank control with Assay Buffer only.
-
Substrate Addition: Add 10 µL of 4 mM this compound to each well (final concentration 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer plate reader.[1][2][3]
-
Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The caspase-4 activity is proportional to the absorbance.
Protocol 2: Fluorometric Caspase-4 Assay using Ac-LEVD-AFC
Materials:
-
Cell or tissue lysate
-
Ac-LEVD-AFC substrate (e.g., 1 mM stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.4)
-
96-well black flat-bottom plate
-
Fluorometer plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates on ice. Determine protein concentration of the lysates.
-
Reaction Setup: In a 96-well black plate, add 20-50 µg of protein lysate per well. Adjust the volume to 95 µL with Assay Buffer. Include a blank control with Assay Buffer only.
-
Substrate Addition: Add 5 µL of 1 mM Ac-LEVD-AFC to each well (final concentration 50 µM).[5]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][5][6]
-
Data Analysis: Subtract the fluorescence of the blank from the fluorescence of the samples. The caspase-4 activity is proportional to the fluorescence intensity.
Concluding Remarks
The choice between this compound and a fluorometric substrate like Ac-LEVD-AFC hinges on the specific requirements of the experiment. For high-throughput screening or when expecting robust caspase-4 activation, the cost-effectiveness and simpler instrumentation of the this compound colorimetric assay may be advantageous. However, for studies requiring higher sensitivity to detect subtle changes in caspase-4 activity or for detailed kinetic analyses, the superior sensitivity of fluorometric substrates is the recommended choice. In all cases, careful optimization of assay conditions and appropriate controls are paramount for generating reliable and reproducible data.
References
- 1. abbkine.com [abbkine.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Caspase 4 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 4. cephamls.com [cephamls.com]
- 5. abcam.com [abcam.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Ac-LEVD-pNA with Human Caspases
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide chromogenic substrate Ac-Leu-Glu-Val-Asp-p-nitroanilide (Ac-LEVD-pNA) is widely utilized as a tool for measuring the enzymatic activity of caspase-4. However, a critical aspect for accurate interpretation of experimental results is understanding its selectivity. Simple peptide substrates for caspases are known to exhibit significant cross-reactivity, meaning they can be cleaved by multiple caspase enzymes. This guide provides an objective comparison of the known cross-reactivity of this compound with other human caspases, supported by available data and a detailed experimental protocol for assessing caspase activity.
Data Presentation: Substrate Specificity of this compound
The consensus sequences for caspase cleavage are often overlapping, which leads to a lack of selectivity for many synthetic tetrapeptide substrates.[1] While this compound is optimized for caspase-4, it is also recognized and cleaved by other caspases, particularly those within the inflammatory caspase group. The following table summarizes the known and expected reactivity of this compound with a panel of human caspases based on published substrate specificity studies.
| Caspase Target | Preferred Tetrapeptide Motif(s) | Reactivity with this compound | Supporting Notes |
| Caspase-4 | LEVD, (W/L)EHD | High | This compound is designed as a specific substrate for caspase-4.[2] |
| Caspase-1 | WEHD, YVAD, FESD | Moderate to High | The LEVD sequence has been reported to be an optimal tetrapeptide for both caspase-1 and caspase-4.[2] |
| Caspase-5 | (W/L)EHD | Moderate | Caspase-5 shares substrate preferences with caspase-4, and the LEVD motif is known to have cross-reactivity.[2] |
| Caspase-3 | DEVD | Low / Negligible | As a key executioner caspase, its preference for Asp at the P4 position makes LEVD a poor substrate. |
| Caspase-8 | (L/I)ETD | Low / Negligible | As an initiator caspase, its substrate preference is distinct from the LEVD sequence. |
| Caspase-9 | LEHD | Low / Moderate | While sharing the LEH- motif, the P2 difference (V vs. H) may reduce but not eliminate cleavage. |
Mandatory Visualizations
To contextualize the role of caspase-4 and its relationship with other caspases, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Overview of key caspase signaling pathways.
Caption: Workflow for a colorimetric caspase activity assay.
Experimental Protocols
This section provides a detailed methodology for a typical colorimetric caspase activity assay using a p-nitroanilide (pNA) substrate. This protocol can be adapted to test the activity of purified caspase enzymes or caspase activity within cell lysates against this compound.
Objective: To measure the proteolytic activity of a specific caspase by monitoring the cleavage of the chromogenic substrate this compound.
Materials:
-
Recombinant human caspases (caspase-1, -3, -4, -5, -8, -9, etc.)
-
This compound substrate (typically dissolved in DMSO to make a 4 mM stock solution)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (2X concentration: 100 mM HEPES pH 7.4, 20% glycerol, 0.5 M EDTA)
-
Dithiothreitol (DTT), 1 M stock
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
1. Preparation of Reagents:
-
1X Assay Buffer: Prepare fresh by diluting the 2X Assay Buffer with deionized water. Immediately before use, add DTT to a final concentration of 10 mM. For example, add 10 µL of 1 M DTT to every 1 mL of 1X Assay Buffer.
-
Cell Lysate Preparation (if applicable): a. Induce apoptosis in cell culture using a desired stimulus. Include a non-induced control group. b. Harvest cells (e.g., 1-5 x 10^6 cells per sample) and centrifuge at 500 x g for 5 minutes. c. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. d. Incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate. g. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
a. To each well of a 96-well plate, add your samples:
-
For Purified Enzyme: Add 5-50 ng of purified active caspase.
-
For Cell Lysates: Add 50-200 µg of total protein.
-
-
b. Include appropriate controls:
-
Blank Control: 1X Assay Buffer without any enzyme/lysate.
-
Negative Control: Lysate from non-induced cells.
-
-
c. Bring the total volume in each well to 50 µL with 1X Assay Buffer.
-
d. To initiate the reaction, add 5 µL of 4 mM this compound substrate to each well. The final concentration of the substrate will be approximately 200 µM.
-
e. Mix gently by tapping the plate.
-
f. Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized based on enzyme activity.
3. Data Acquisition and Analysis:
-
a. Measure the absorbance at a wavelength of 405 nm using a microplate reader.
-
b. The level of caspase activity is proportional to the concentration of pNA released, which is determined by the absorbance.
-
c. To compare the relative cleavage efficiency across different caspases, normalize the change in absorbance (OD405 of sample - OD405 of blank) to the amount of purified enzyme used and the reaction time. The results can be expressed as relative fluorescence units per minute per microgram of enzyme (RFU/min/µg).
References
Validating Caspase-4 Activity: A Head-to-Head Comparison of Ac-LEVD-pNA Colorimetric Assay and Western Blot Analysis
For researchers, scientists, and drug development professionals, accurately measuring the activity of caspase-4, a key mediator of the non-canonical inflammasome pathway and pyroptotic cell death, is critical. This guide provides a comprehensive comparison of two widely used methods for validating caspase-4 activity: the Ac-LEVD-pNA colorimetric assay and Western blot analysis. We present detailed experimental protocols, a summary of comparative data, and visual workflows to aid in selecting the most appropriate method for your research needs.
Caspase-4 Signaling Pathway and Experimental Workflow
The activation of caspase-4 is a critical event in the cellular response to intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1][2][3][4] This recognition triggers the non-canonical inflammasome pathway, leading to the cleavage of Gasdermin D (GSDMD) and subsequent pyroptosis, a pro-inflammatory form of programmed cell death.[1][2][3] Validating the activation of caspase-4 is therefore essential for studying these processes. The following diagrams illustrate the signaling cascade and a typical experimental workflow for comparing the two detection methods.
Caption: Caspase-4 signaling pathway.
Caption: Experimental workflow for validation.
Comparison of this compound Assay and Western Blot
| Feature | This compound Colorimetric Assay | Western Blot Analysis |
| Principle | Measures the enzymatic activity of active caspase-4 through the cleavage of a chromogenic substrate (this compound) to produce p-nitroaniline (pNA), which is quantified by absorbance at 405 nm.[5][6][7] | Detects the presence and quantity of specific proteins. For caspase-4, it identifies the full-length pro-enzyme and its cleaved (active) fragments based on their molecular weight.[8][9][10] |
| Data Output | Quantitative enzymatic activity (e.g., fold change in activity, specific activity).[5] | Semi-quantitative or quantitative (with proper controls and normalization) data on the amount of pro-caspase-4 and its cleaved fragments.[11] |
| Throughput | High-throughput, suitable for screening multiple samples in a 96-well plate format. | Low to medium throughput, more time-consuming. |
| Sensitivity | Generally sensitive for detecting enzymatic activity. | Sensitivity depends on the antibody quality and protein abundance. |
| Specificity | The LEVD sequence is a preferred substrate for caspase-4, but it may also be cleaved by other caspases, such as caspase-5.[7] | Highly specific with the use of monoclonal or validated polyclonal antibodies that recognize specific epitopes on pro- and cleaved caspase-4.[8] |
| Information Provided | Provides a measure of the functional enzymatic activity of caspase-4 in a cell lysate. | Provides direct evidence of caspase-4 cleavage, indicating its activation, and allows for the visualization of different processed forms.[12][13] |
| Validation Role | Excellent for initial screening and quantifying changes in overall caspase-4-like activity. | Considered the "gold standard" for confirming the specific cleavage and activation of caspase-4.[13][14] |
Experimental Protocols
This compound Colorimetric Assay for Caspase-4 Activity
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., BCA assay)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required to induce caspase-4 activation.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Include a blank control with lysis buffer instead of cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
The caspase-4 activity can be expressed as the fold increase in absorbance compared to the untreated control.
-
Western Blot Analysis of Caspase-4 Cleavage
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for caspase-4 (recognizing both pro- and cleaved forms, or a cleavage-specific antibody)[8][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described for the colorimetric assay.
-
Determine the protein concentration of each lysate.
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-4 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
Interpretation and Validation
The this compound assay provides a quantitative measure of caspase-4's enzymatic activity. An increase in the rate of pNA production is indicative of higher caspase-4 activity. However, due to the potential for other caspases to cleave the LEVD substrate, it is crucial to validate these findings with a more specific method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antbioinc.com [antbioinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Caspase-4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tansoole.com [tansoole.com]
- 16. Caspase-4 (F4T9L) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. Does your Caspase-4 Antibody #4450 detect the p20 subunit at endogenous levels? | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Battle of Caspase Substrates: Ac-LEVD-pNA vs. Ac-DEVD-pNA
For researchers in apoptosis, inflammation, and drug discovery, selecting the appropriate tools to measure caspase activity is paramount. This guide provides a detailed comparison of two commonly used chromogenic substrates, Ac-LEVD-pNA and Ac-DEVD-pNA, to assist in making an informed decision for your specific research needs.
The activation of caspases, a family of cysteine-aspartic proteases, is a central event in programmed cell death (apoptosis) and inflammation. Monitoring the activity of specific caspases is crucial for understanding these complex cellular processes and for the development of novel therapeutics. This compound and Ac-DEVD-pNA are tetrapeptide substrates designed to mimic the natural cleavage sites of specific caspases. Upon cleavage by an active caspase, these substrates release the chromophore p-nitroaniline (pNA), which can be easily quantified spectrophotometrically at 405 nm. The choice between these two substrates hinges on their selectivity for different caspases.
Caspase Specificity: A Quantitative Look
The primary distinction between this compound and Ac-DEVD-pNA lies in their preferred caspase targets. Ac-DEVD-pNA is widely recognized as a substrate for the executioner caspases, primarily caspase-3 and caspase-7, which are key players in the apoptotic cascade. In contrast, this compound is reported to be a substrate for caspase-4, an inflammatory caspase involved in the non-canonical inflammasome pathway.
To objectively compare their performance, we turn to their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat represents the number of substrate molecules each enzyme site converts to product per unit time. The ratio of kcat/Km is the catalytic efficiency and is the most effective measure of substrate specificity.
While comprehensive side-by-side kinetic data for both substrates across a full panel of caspases is limited in the literature, available data for Ac-DEVD-pNA provides valuable insights into its selectivity.
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | Caspase-3 | 11 | Data not available | Data not available |
| Ac-DEVD-pNA | Caspase-4 | 32 | Data not available | Data not available |
| This compound | Caspase-4 | Data not available | Data not available | Data not available |
The available Km values indicate that Ac-DEVD-pNA has a nearly three-fold higher affinity for caspase-3 than for caspase-4. This supports its preferential use for monitoring the activity of this key apoptotic enzyme. The lack of readily available kinetic data for this compound with caspase-4 makes a direct quantitative comparison of catalytic efficiency challenging. However, its established use in the field points to its utility in specifically assaying caspase-4 activity.
Mechanism of Action
The underlying principle for both substrates is a colorimetric assay based on the enzymatic release of pNA.
Experimental Protocols
A generalized protocol for a caspase activity assay using either this compound or Ac-DEVD-pNA is provided below. It is important to note that optimal conditions, such as incubation time and protein concentration, may need to be determined empirically for your specific experimental setup.
Materials:
-
Cell lysate or purified active caspase
-
This compound or Ac-DEVD-pNA substrate (typically dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer to release cellular contents, including caspases. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine Protein Concentration: Measure the protein concentration of the cell lysate to ensure equal loading in the assay.
-
Set up Assay Plate: In a 96-well plate, add your cell lysate (containing a recommended 50-200 µg of protein) to each well. Include appropriate controls, such as a blank (lysis buffer only) and a negative control (uninduced or untreated cell lysate).
-
Initiate Reaction: Add the this compound or Ac-DEVD-pNA substrate to each well to a final concentration of 100-200 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. The increase in absorbance in your experimental samples compared to the negative control is proportional to the caspase activity.
Conclusion: Making the Right Choice
The selection between this compound and Ac-DEVD-pNA should be driven by the specific caspase you aim to investigate.
-
For studies focused on the executioner phase of apoptosis, particularly the activity of caspase-3 and caspase-7, Ac-DEVD-pNA is the well-established and preferred substrate. Its higher affinity for caspase-3, as indicated by its lower Km value, makes it a reliable tool for this application.
-
For research centered on the inflammatory caspase-4 and the non-canonical inflammasome pathway, this compound is the designated substrate. While quantitative kinetic data is not as readily available, its specificity for caspase-4 is generally accepted in the field.
For researchers investigating pathways where multiple caspases may be active, it is advisable to use more specific inhibitors or to employ complementary techniques, such as Western blotting for cleaved caspase fragments, to confirm the identity of the active caspases. Ultimately, a clear understanding of the signaling pathways under investigation will guide the optimal choice of substrate for robust and reliable measurement of caspase activity.
A Comparative Analysis of Ac-LEVD-pNA and Ac-YVAD-pNA for Caspase Activity Profiling
For researchers, scientists, and drug development professionals, the accurate measurement of caspase activity is crucial for understanding apoptosis, inflammation, and other cellular processes. The choice of substrate for these assays is paramount to obtaining reliable and specific results. This guide provides a detailed comparison of two commonly used chromogenic substrates, Ac-LEVD-pNA and Ac-YVAD-pNA, to aid in the selection of the appropriate tool for your research needs.
This comparison guide delves into the physicochemical properties, target specificities, and kinetic parameters of this compound and Ac-YVAD-pNA. Detailed experimental protocols for their use in caspase activity assays are also provided, along with visualizations of the relevant signaling pathways to provide a comprehensive understanding of their application.
Physicochemical Properties and Target Specificity
Both this compound and Ac-YVAD-pNA are synthetic tetrapeptide substrates conjugated to p-nitroaniline (pNA). Upon cleavage by a specific caspase, the colorless substrate releases the yellow chromophore pNA, which can be quantified by measuring its absorbance at 400-405 nm.
This compound is primarily recognized as a substrate for caspase-4 .[1][2] Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.
Ac-YVAD-pNA is a well-established and specific substrate for caspase-1 .[3][4] Caspase-1 is a critical inflammatory caspase that functions within the canonical inflammasome to process pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. Some evidence suggests that Ac-YVAD-pNA may also be cleaved by caspase-4.
The specificity of these substrates is a critical consideration. While designed for their primary targets, cross-reactivity with other caspases can occur. Therefore, it is essential to validate the specificity in the context of the experimental system being used, for instance, by using specific caspase inhibitors.
Performance Comparison: A Quantitative Overview
| Property | This compound | Ac-YVAD-pNA |
| Primary Target | Caspase-4[1][2] | Caspase-1[3][4] |
| Peptide Sequence | Acetyl-Leu-Glu-Val-Asp | Acetyl-Tyr-Val-Ala-Asp |
| Chromophore | p-Nitroaniline (pNA) | p-Nitroaniline (pNA) |
| Detection Wavelength | 400-405 nm | 400-405 nm |
| Potential Cross-Reactivity | Information not readily available | Caspase-4 |
Signaling Pathways
To better understand the context in which these substrates are utilized, it is important to visualize the signaling pathways of their primary target caspases.
Caspase-1 Signaling Pathway
Caspase-4 Signaling Pathway
Experimental Protocols
The following are generalized protocols for a colorimetric caspase activity assay using either this compound or Ac-YVAD-pNA. It is important to optimize these protocols for your specific experimental conditions.
General Workflow for Caspase Activity Assay
Caspase Assay Workflow
Reagents and Materials
-
Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% Sucrose)
-
Substrate Stock Solution: this compound or Ac-YVAD-pNA (e.g., 10 mM in DMSO)
-
pNA Standard: for generating a standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Recombinant active caspase-4 or caspase-1 (for positive controls)
-
Specific caspase inhibitors (for negative controls and specificity testing)
Assay Procedure
| Step | This compound (Caspase-4 Assay) | Ac-YVAD-pNA (Caspase-1 Assay) |
| 1. Sample Preparation | Induce apoptosis or inflammation in cells to activate caspase-4. Prepare cell lysates using an appropriate lysis buffer. Determine the protein concentration of the lysates. | Induce inflammation in cells to activate caspase-1. Prepare cell lysates using an appropriate lysis buffer. Determine the protein concentration of the lysates. |
| 2. Reaction Setup | In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 85 µl with assay buffer. Include wells for a blank (assay buffer only) and a positive control (recombinant active caspase-4). | In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 85 µl with assay buffer. Include wells for a blank (assay buffer only) and a positive control (recombinant active caspase-1). |
| 3. Substrate Addition | Add 10 µl of 2 mM this compound substrate stock solution to each well (final concentration 200 µM). | Add 10 µl of 2 mM Ac-YVAD-pNA substrate stock solution to each well (final concentration 200 µM). |
| 4. Incubation | Incubate the plate at 37°C for 1-2 hours, protected from light. | Incubate the plate at 37°C for 1-2 hours, protected from light. |
| 5. Measurement | Measure the absorbance at 405 nm using a microplate reader. | Measure the absorbance at 405 nm using a microplate reader. |
| 6. Data Analysis | Subtract the absorbance of the blank from all readings. Calculate caspase activity based on a pNA standard curve. Express results as fold change over control or in absolute units (e.g., nmol pNA/min/mg protein). | Subtract the absorbance of the blank from all readings. Calculate caspase activity based on a pNA standard curve. Express results as fold change over control or in absolute units (e.g., nmol pNA/min/mg protein). |
Conclusion
Both this compound and Ac-YVAD-pNA are valuable tools for the colorimetric detection of specific caspase activities. The choice between them should be guided by the primary caspase of interest in your experimental system. This compound is the preferred substrate for measuring caspase-4 activity, which is central to the non-canonical inflammasome pathway. Ac-YVAD-pNA is the substrate of choice for specifically assaying caspase-1 activity within the canonical inflammasome pathway. For robust and reliable results, it is crucial to perform appropriate controls, including the use of specific inhibitors, to confirm the identity of the caspase being measured. The detailed protocols and pathway diagrams provided in this guide serve as a starting point for designing and executing precise and informative caspase activity assays.
References
Demystifying the Ac-LEVD-pNA and Caspase-4 Interaction: A Guide to Specificity Confirmation
For researchers, scientists, and drug development professionals, confirming the specificity of molecular interactions is paramount. This guide provides a comprehensive comparison of methods to validate the interaction between the chromogenic substrate Ac-LEVD-pNA and caspase-4, an enzyme implicated in inflammatory responses and programmed cell death. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for ensuring the accuracy and reliability of research findings in this critical area.
Understanding the this compound and Caspase-4 Interaction
This compound (Acetyl-Leu-Glu-Val-Asp-p-Nitroanilide) is a synthetic tetrapeptide substrate designed for the detection of caspase-4 activity. The underlying principle of its use is a colorimetric assay where the cleavage of the p-nitroanilide (pNA) group by an active caspase enzyme results in a yellow-colored product that can be quantified spectrophotometrically. While this compound is a widely used tool, its specificity for caspase-4 is not absolute, with studies indicating potential cross-reactivity with other caspases, particularly the inflammatory caspase-1. Therefore, rigorous validation of its specificity within a given experimental context is crucial.
Quantitative Comparison of Caspase Substrates
A direct comparison of the kinetic parameters of this compound with other caspase substrates across a panel of caspases is essential for assessing its specificity. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme-substrate affinity and turnover rate, respectively.
| Substrate | Target Caspase | Reported Cross-Reactivity | Reference |
| This compound | Caspase-4 | Caspase-1, Caspase-5 | [1] |
| Ac-YVAD-pNA | Caspase-1 | Caspase-4, Caspase-5 | [2] |
| Ac-WEHD-pNA | Caspase-1 | Caspase-4, Caspase-5 | [1] |
| Ac-DEVD-pNA | Caspase-3 | Caspase-6, -7, -8, -10 | [2] |
| Ac-IETD-pNA | Caspase-8 | Caspase-3, -6, -7 | [2] |
| Ac-LEHD-pNA | Caspase-9 | Caspase-3, -8 | [2] |
Experimental Protocols for Specificity Confirmation
To definitively confirm the specificity of the this compound and caspase-4 interaction, a combination of in vitro and cell-based assays is recommended.
In Vitro Caspase Activity Assay with a Panel of Recombinant Caspases
This assay directly measures the ability of different purified caspases to cleave this compound.
Materials:
-
Recombinant active human caspase-1, -2, -3, -4, -5, -6, -7, -8, and -9
-
This compound substrate
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Reconstitute recombinant caspases and this compound according to the manufacturer's instructions. Prepare fresh Assay Buffer.
-
Set up the Assay Plate:
-
Blank: 90 µL of Assay Buffer.
-
Enzyme Controls: 10 µL of each recombinant caspase (at a final concentration of 10-50 nM) and 80 µL of Assay Buffer.
-
Substrate Control: 90 µL of Assay Buffer.
-
-
Initiate the Reaction: Add 10 µL of this compound (to a final concentration of 100-200 µM) to all wells, including the blank and enzyme control wells.
-
Incubate: Immediately start monitoring the absorbance at 405 nm at 37°C using the kinetic mode of the microplate reader. Take readings every 1-5 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the rate of pNA release (Vmax) for each caspase by determining the slope of the linear portion of the absorbance versus time curve.
-
Compare the activity of caspase-4 with that of the other caspases. A significantly higher rate of cleavage by caspase-4 indicates specificity.
-
Competitive Inhibition Assay
This assay helps to determine if a known specific inhibitor of caspase-4 can block the cleavage of this compound, further confirming the interaction.
Materials:
-
Recombinant active human caspase-4
-
Specific caspase-4 inhibitor (e.g., Z-LEVD-FMK)
-
This compound substrate
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: As described in the previous protocol. Prepare a serial dilution of the caspase-4 inhibitor.
-
Set up the Assay Plate:
-
No Inhibitor Control: 10 µL of recombinant caspase-4 and 70 µL of Assay Buffer.
-
Inhibitor Wells: 10 µL of recombinant caspase-4 and 70 µL of Assay Buffer containing different concentrations of the caspase-4 inhibitor.
-
Blank: 90 µL of Assay Buffer.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of this compound to all wells.
-
Incubate and Read: Monitor the absorbance at 405 nm as described previously.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control.
-
A dose-dependent decrease in this compound cleavage in the presence of the specific caspase-4 inhibitor confirms that the activity is due to caspase-4.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for confirming specificity and the signaling pathway leading to caspase-4 activation.
Caption: A flowchart illustrating the key steps in the in vitro experimental workflow to confirm the specificity of the this compound and caspase-4 interaction.
Caption: A simplified diagram of the non-canonical inflammasome pathway, showing the direct activation of caspase-4 by intracellular lipopolysaccharide (LPS), leading to pyroptosis.[3][4][5]
Conclusion
While this compound is a valuable tool for studying caspase-4, its potential for cross-reactivity necessitates careful validation. By employing a multi-faceted approach that includes in vitro assays with a panel of caspases, competitive inhibition studies, and a thorough understanding of the underlying signaling pathways, researchers can confidently confirm the specificity of the this compound and caspase-4 interaction. This rigorous approach is essential for generating reproducible and reliable data, ultimately advancing our understanding of the role of caspase-4 in health and disease.
References
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human caspase-4 mediates noncanonical inflammasome activation against gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Ac-LEVD-pNA Assay for Caspase-4 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-4 activity is crucial for understanding inflammatory responses and developing novel therapeutics. The Ac-LEVD-pNA assay is a widely used colorimetric method for this purpose. This guide provides a comprehensive comparison of the this compound assay with other available alternatives, supported by experimental data and detailed protocols to aid in assay selection and optimization.
Introduction to Caspase-4 and its Measurement
Caspase-4, along with its murine ortholog caspase-11, plays a pivotal role in the non-canonical inflammasome pathway, a critical component of the innate immune system.[1] This pathway is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a form of inflammatory cell death known as pyroptosis.[1] Given its central role in inflammation, the reliable and reproducible measurement of caspase-4 activity is paramount. The this compound assay is a chromogenic assay that relies on the cleavage of the p-nitroaniline (pNA) moiety from the tetrapeptide substrate Ac-Leu-Glu-Val-Asp-pNA by active caspase-4. The released pNA produces a yellow color that can be quantified spectrophotometrically at 405 nm.
Performance Comparison of Caspase-4 Assays
The choice of assay for measuring caspase-4 activity depends on several factors, including sensitivity, specificity, and throughput. While the this compound assay is a convenient and cost-effective method, several alternatives with different detection methods and substrate specificities are available.
| Assay Type | Substrate | Detection Method | Advantages | Disadvantages |
| Colorimetric | This compound | Spectrophotometry (405 nm) | Simple, cost-effective, suitable for high-throughput screening. | Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds. |
| Ac-WEHD-pNA | Spectrophotometry (405 nm) | Substrate for caspase-1, -4, and -5.[2][3] | Not specific for caspase-4. | |
| Ac-YVAD-pNA | Spectrophotometry (405 nm) | Substrate for caspase-1 and -4.[4][5] | Not specific for caspase-4. | |
| Ac-DEVD-pNA | Spectrophotometry (405 nm) | Cleaved by multiple caspases, including -3, -6, -7, and with some activity by -1 and -4. | Low specificity for caspase-4. | |
| Fluorometric | Ac-LEVD-AFC | Fluorometry (Ex/Em = 400/505 nm) | Higher sensitivity than colorimetric assays. | Requires a fluorescence plate reader, potential for autofluorescence interference. |
| Ac-WEHD-AFC | Fluorometry | Higher sensitivity. | Substrate for caspase-1, -4, and -5. | |
| Ac-YVAD-AFC | Fluorometry (Ex/Em = 400/505 nm) | Higher sensitivity. | Substrate for caspase-1 and -4.[6] |
Key Performance Parameters:
While direct comparative studies on the reproducibility of these assays are limited in the readily available literature, the choice between colorimetric and fluorometric assays generally involves a trade-off between cost and sensitivity. Fluorometric assays are inherently more sensitive, allowing for the detection of lower enzyme concentrations.[7][8] However, pNA-based colorimetric assays offer a simple and robust method suitable for many applications.[7] The reliability of any of these assays is highly dependent on proper experimental execution and the use of appropriate controls.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the practical application of these assays, the following diagrams illustrate the caspase-4 signaling pathway and a general experimental workflow.
Caption: Caspase-4 signaling pathway.
Caption: Experimental workflow for caspase-4 assay.
Experimental Protocols
This compound Colorimetric Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Reagents for inducing apoptosis or inflammation
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Culture and treat cells to induce caspase-4 activation.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of this compound substrate to each well (final concentration 200 µM).
-
Include appropriate controls: a blank (no lysate), a negative control (lysate from untreated cells), and a positive control (recombinant active caspase-4).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Caspase-4 activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
Ac-LEVD-AFC Fluorometric Assay
This protocol provides a more sensitive alternative to the colorimetric assay.
Materials:
-
Same as for the colorimetric assay, with the following exceptions:
-
Ac-LEVD-AFC substrate (1 mM stock in DMSO)
-
Black 96-well microplate with a clear bottom
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
Procedure:
-
Sample Preparation: Follow the same steps as for the colorimetric assay.
-
Assay Reaction:
-
In a black 96-well plate, add 50-100 µg of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Ac-LEVD-AFC substrate to each well (final concentration 50 µM).
-
Include appropriate controls as in the colorimetric assay.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Caspase-4 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
-
Conclusion
The this compound assay remains a valuable tool for the detection of caspase-4 activity due to its simplicity and cost-effectiveness. However, for applications requiring higher sensitivity, the fluorometric Ac-LEVD-AFC assay is a superior alternative. When absolute specificity for caspase-4 is critical, researchers should consider potential cross-reactivity with other caspases, especially when using broader-spectrum substrates like Ac-WEHD-pNA and Ac-YVAD-pNA. The choice of assay should be guided by the specific experimental needs, available instrumentation, and the desired balance between sensitivity and cost. Careful optimization of protocols and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agscientific.com [agscientific.com]
- 4. tribioscience.com [tribioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Caspase Activity Profiling: A Comparative Guide to Ac-LEVD-PNA and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the critical task of deciphering apoptotic pathways, the accurate measurement of caspase activity is paramount. Among the tools available, chromogenic substrates like Ac-LEVD-PNA have long been employed. However, a nuanced understanding of their limitations is essential for robust and reliable data. This guide provides a comprehensive comparison of this compound with alternative methodologies, supported by experimental data and detailed protocols, to empower informed decisions in your research.
The tetrapeptide this compound is a chromogenic substrate primarily recognized by caspase-4. Upon cleavage by the active enzyme, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically. While straightforward, this method is not without its drawbacks, most notably in the realm of specificity and sensitivity. This guide will delve into these limitations and present a comparative analysis with more advanced techniques for caspase activity profiling.
The Specificity Challenge: A Closer Look at Substrate Overlap
A significant limitation of peptide-based caspase substrates is the inherent overlap in their recognition sequences by different caspase family members. While this compound is principally a substrate for caspase-4, the closely related and more ubiquitously studied executioner caspases, caspase-3 and caspase-7, preferentially cleave the Ac-DEVD-pNA substrate.[1][2][3] This cross-reactivity can lead to ambiguous results, making it challenging to attribute the observed activity to a single caspase.
| Feature | Ac-DEVD-pNA (Colorimetric) | Fluorometric Assays (e.g., DEVD-AFC) | FRET-Based Biosensors | Mass Spectrometry |
| Principle | Cleavage of pNA chromophore | Cleavage of a fluorophore (e.g., AFC) | Change in FRET signal upon cleavage | Identification & quantification of cleavage products |
| Primary Target(s) | Caspase-3, Caspase-7[1][3] | Caspase-3, Caspase-7[4][5][6] | Specific caspase depending on linker | All active caspases |
| Sensitivity | Moderate | High[5] | High | Very High[7] |
| Specificity | Low (cleaved by multiple caspases) | Moderate (substrate overlap still a concern) | High (genetically encoded for specific caspases) | High (identifies specific cleavage sites)[7] |
| Live-cell Imaging | No | Yes (with cell-permeable substrates) | Yes[8][9] | No |
| High-Throughput | Yes | Yes[10] | Yes | Lower throughput |
| Data Output | Endpoint absorbance | Kinetic or endpoint fluorescence[4] | Ratiometric fluorescence change[9][11] | Identification of cleavage sites and substrates |
Visualizing the Apoptotic Cascade
To understand the context of caspase activity measurements, it is crucial to visualize the signaling pathways that lead to their activation.
Experimental Protocols: A Practical Guide
To facilitate a direct comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Colorimetric Caspase-3/7 Activity Assay using Ac-DEVD-pNA
This protocol is adapted from commercially available kits.[12][13]
1. Materials:
-
Cell lysis buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Induce apoptosis in your cell line of interest. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Protocol 2: Fluorometric Caspase-3/7 Activity Assay using Ac-DEVD-AFC
This protocol is a generalized procedure based on common fluorometric assay kits.[14][15][16]
1. Materials:
-
Cell lysis buffer (as in Protocol 1)
-
2x Reaction Buffer (as in Protocol 1)
-
Ac-DEVD-AFC substrate (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (excitation/emission ~400/505 nm)
2. Procedure:
-
Follow steps 1-7 from Protocol 1 for cell lysis and protein quantification.
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with lysis buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Visualizing the Experimental Workflow
The general workflow for substrate-based caspase activity assays can be visualized as follows:
Beyond the Substrate: Advanced Alternatives
For researchers requiring higher specificity and a more comprehensive understanding of caspase activity, several advanced techniques offer significant advantages over traditional substrate-based assays.
-
Förster Resonance Energy Transfer (FRET)-Based Biosensors: These genetically encoded reporters can be expressed in living cells, allowing for real-time monitoring of specific caspase activity with high spatial and temporal resolution.[8][9][11] The principle involves a donor and acceptor fluorophore linked by a caspase-specific cleavage site. Cleavage of the linker separates the fluorophores, leading to a measurable change in the FRET signal.[11]
-
Mass Spectrometry (MS)-Based Proteomics: This powerful approach allows for the unbiased identification and quantification of caspase cleavage events on a global scale.[7] By identifying the specific protein fragments generated by caspase activity, MS provides unparalleled specificity and can uncover novel caspase substrates, offering deep insights into the molecular mechanisms of apoptosis.
Conclusion: Choosing the Right Tool for the Job
The choice of a caspase activity assay should be guided by the specific research question and the resources available. While this compound and its counterpart Ac-DEVD-pNA offer a simple and accessible method for an initial assessment of caspase activity, their limitations, particularly in terms of specificity, must be carefully considered. For more definitive and detailed studies, fluorometric assays provide enhanced sensitivity, while FRET-based biosensors and mass spectrometry offer superior specificity and a more comprehensive view of the apoptotic process. By understanding the strengths and weaknesses of each approach, researchers can select the most appropriate tool to generate accurate and meaningful data in their exploration of programmed cell death.
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cephamls.com [cephamls.com]
- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ex vivo imaging of active caspase 3 by a FRET-based molecular probe demonstrates the cellular dynamics and localization of the protease in cerebellar granule cells and its regulation by the apoptosis-inhibiting protein survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit - Biotium [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. scbt.com [scbt.com]
- 14. takarabio.com [takarabio.com]
- 15. abcam.cn [abcam.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
